molecular formula C8H9N3O B2550545 5-Amino-2-(hydroxymethyl)benzimidazole CAS No. 294656-36-3; 3411-71-0

5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B2550545
CAS No.: 294656-36-3; 3411-71-0
M. Wt: 163.18
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(hydroxymethyl)benzimidazole is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(hydroxymethyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(hydroxymethyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-(hydroxymethyl)benzimidazole (CAS No: 294656-36-3), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzimidazole, its structural features—a fused benzene and imidazole ring system, an amino group, and a hydroxymethyl group—govern its behavior in chemical and biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also field-proven insights into the experimental determination of these properties. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction and Molecular Identity

The benzimidazole scaffold is a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents, including proton pump inhibitors, anthelmintics, and antihistamines.[1][2] The specific compound, 5-Amino-2-(hydroxymethyl)benzimidazole, combines this privileged scaffold with key functional groups that enhance its potential for molecular interactions and further chemical modification. The primary amino group and the hydroxymethyl substituent are critical for modulating solubility, establishing hydrogen bonds with biological targets, and serving as handles for synthetic derivatization. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, formulation development, and analytical sciences.

Chemical Structure and Identifiers

The molecular architecture is foundational to all its chemical and physical characteristics.

  • IUPAC Name: (5-amino-1H-benzimidazol-2-yl)methanol

  • Synonym(s): 5-Amino-2-(hydroxymethyl)benzimidazole[3]

  • CAS Number: 294656-36-3[3][4]

  • Molecular Formula: C₈H₉N₃O[3][4]

  • Molecular Weight: 163.18 g/mol [3][4]

Caption: Chemical structure of 5-Amino-2-(hydroxymethyl)benzimidazole.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 5-Amino-2-(hydroxymethyl)benzimidazole. It is important to note that while some data is directly reported, other properties are inferred from the behavior of analogous benzimidazole structures.

PropertyValue / DescriptionSource / Rationale
Physical Form Solid, likely a crystalline powder.[4]Supplier data sheets for benzimidazole derivatives typically list them as solids.
Melting Point >300 °C (for similar structures like 5-Amino-2-benzimidazolinone).[5]High melting points are characteristic of benzimidazoles due to strong intermolecular hydrogen bonding.
Solubility Moderately soluble in polar solvents; solubility increases in acidic conditions.[6]Based on the properties of the parent compound, 5-aminobenzimidazole.[6] The polar amino and hydroxyl groups suggest solubility in solvents like DMSO, methanol, and ethyl acetate.[7]
Acidity/Basicity (pKa) Amphoteric. The benzimidazole N-H is weakly acidic (pKa ~12.8), the pyridine-like nitrogen is basic (pKa ~5.6), and the aryl amine is weakly basic.Values are based on the parent benzimidazole scaffold.[1] The exact pKa values for this derivative require experimental determination.
Storage Temperature Room temperature, in a dark place under an inert atmosphere.[4]Recommended by suppliers to prevent degradation.[4]

In-Depth Analysis of Properties and Experimental Determination

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from bioavailability to formulation. The structure of 5-Amino-2-(hydroxymethyl)benzimidazole contains both hydrophobic (the benzene ring) and hydrophilic (amino, hydroxyl, and imidazole nitrogens) moieties, rendering it amphiphilic.

  • Causality: The two nitrogen atoms of the imidazole ring, the primary amino group, and the hydroxyl group can all participate in hydrogen bonding with polar solvents like water, methanol, or ethanol, promoting solubility.[6] Conversely, the aromatic benzene ring contributes to its solubility in less polar organic solvents.

  • pH Dependence: The compound's solubility is expected to be highly pH-dependent.[6] In acidic media, the basic amino group and the pyridine-like nitrogen of the imidazole ring will be protonated, forming a cationic species. This salt formation drastically increases aqueous solubility. This principle is fundamental for designing oral formulations and for developing purification and analytical methods like HPLC.

This protocol is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached.

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium. A mechanical shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectral Properties

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.

  • UV-Visible Spectroscopy: The benzimidazole ring system is an inherent chromophore. Derivatives typically exhibit strong absorption bands in the UV region between 240-290 nm.[8] The presence of the amino group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. Experimental UV spectra of 2-aminobenzimidazole in ethanol show absorption maxima at 283 nm and 243 nm.[8] A similar profile is anticipated for the title compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present.

    • O-H Stretch: A broad band is expected around 3200-3400 cm⁻¹ from the hydroxymethyl group.

    • N-H Stretch: The primary amine will show two sharp peaks in the 3300-3500 cm⁻¹ region, while the imidazole N-H will appear as a broader band around 3100-3300 cm⁻¹.

    • C=N Stretch: A characteristic peak for the imidazole C=N bond should appear around 1620-1650 cm⁻¹.[9]

    • Aromatic C=C Stretch: Multiple sharp bands will be present in the 1450-1600 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. The CH₂ protons of the hydroxymethyl group will likely be a singlet around δ 4.5-5.0 ppm. The -OH and -NH₂ protons are exchangeable and may appear as broad singlets.

    • ¹³C NMR: Aromatic carbons will resonate in the δ 110-150 ppm range. The hydroxymethyl carbon (CH₂OH) would be expected around δ 50-65 ppm. The C2 carbon of the imidazole ring, bonded to two nitrogens, will be further downfield.

Objective: To obtain UV-Vis, IR, and NMR spectra to confirm the identity and purity of the compound.

Methodology:

  • Sample Preparation:

    • UV-Vis: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like methanol or ethanol.

    • IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds and has exchangeable protons that do not obscure the -OH and -NH signals).

  • Instrument Setup & Acquisition:

    • UV-Vis: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent first. Then, scan the sample solution, typically from 200 to 400 nm.

    • IR: On an FTIR spectrometer with an ATR attachment, collect a background spectrum first. Then, apply pressure to the sample and collect the sample spectrum.

    • NMR: On a high-field NMR spectrometer (e.g., 400 MHz), tune and shim the instrument. Acquire a ¹H spectrum, followed by a ¹³C spectrum.

  • Data Processing: Process the raw data (e.g., Fourier transform for IR and NMR) and analyze the resulting spectra to identify characteristic peaks and chemical shifts, comparing them to expected values for the proposed structure.

Stability, Storage, and Safety

Chemical Stability and Storage

Benzimidazoles generally exhibit a high degree of chemical stability due to their aromatic nature.[10] However, the amino group makes the compound susceptible to oxidative degradation, which may result in coloration of the material over time.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.[4]

Safety and Handling

Based on safety data for the compound and structurally similar chemicals, 5-Amino-2-(hydroxymethyl)benzimidazole is considered hazardous.[3][11][12]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dusts are generated, a NIOSH-approved respirator is necessary.[13]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[11] Avoid contact with skin and eyes.[12]

Conclusion

5-Amino-2-(hydroxymethyl)benzimidazole is a versatile chemical entity whose utility in research and development is underpinned by its distinct physicochemical properties. Its solubility, spectral characteristics, and stability are direct consequences of its molecular structure. This guide has synthesized available data and provided standardized experimental frameworks to empower researchers in their work with this compound. Adherence to the described protocols and safety precautions is essential for obtaining reliable data and ensuring laboratory safety.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Amino-2-mercaptobenzimidazole.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet for 5-Amino-2-Benzimidazolethiol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Benzimidazole 99%.
  • (n.d.). Safety Data Sheet.
  • Solubility of Things. (n.d.). Benzimidazol-5-amine. Retrieved from [Link]

  • Yakan, H., et al. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases.
  • Abdel-Wahab, B. F., et al. (2022, August 21).
  • SpectraBase. (n.d.). 5-Amino-2-(trifluoromethyl)benzimidazole. Retrieved from [Link]

  • BioCrick. (n.d.). 5-Amino-2-mercaptobenzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.
  • Tahlan, S., et al. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives.
  • PubMed. (2003, March 15). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzimidazole | C7H6N2 | CID 5798. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2020, November 14).
  • Beilstein Journals. (2014, July 16).
  • ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a)

Sources

5-Amino-2-(hydroxymethyl)benzimidazole CAS number 294656-36-3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Bifunctional Scaffold for Medicinal Chemistry & DNA-Encoded Libraries[1]

Executive Summary

5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3 ) is a high-value heterocyclic building block characterized by a benzimidazole core flanked by two chemically distinct reactive handles: a primary aromatic amine at position 5 and a hydroxymethyl group at position 2.

This dual-functionality makes it a "privileged structure" in drug discovery, particularly for:

  • Kinase Inhibitors: Mimicking the adenine hinge-binding region of ATP.

  • DNA-Encoded Libraries (DEL): Serving as a connector node due to the orthogonal reactivity of the amine (nucleophilic) and alcohol (oxidizable/alkylatable).

  • Peptidomimetics: Acting as a rigid linker in macrocyclic peptide design.

This guide provides a validated synthesis workflow, structural characterization data, and strategic derivatization protocols for high-throughput screening applications.

Chemical Specifications & Properties[2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 294656-36-3
IUPAC Name (5-Amino-1H-benzimidazol-2-yl)methanol
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Pale brown to off-white powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
pKa (Calc) ~5.5 (Benzimidazole N3), ~3.5 (Aniline NH2)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis Protocol: The "Nitro-Reduction" Route

While direct commercial sourcing is possible, in-house synthesis is often required for isotope labeling or derivative generation. The most robust pathway involves the Phillips Condensation followed by Selective Nitro Reduction .

Reaction Scheme Overview
  • Condensation: 4-Nitro-1,2-phenylenediamine + Glycolic acid

    
     2-(Hydroxymethyl)-5-nitrobenzimidazole.
    
  • Reduction: 2-(Hydroxymethyl)-5-nitrobenzimidazole

    
    Target Product .
    
Step-by-Step Methodology
Phase 1: Formation of the Benzimidazole Core
  • Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Glycolic acid (1.2 eq), 4N HCl (aqueous).

  • Protocol:

    • Dissolve 4-nitro-1,2-phenylenediamine in 4N HCl.

    • Add glycolic acid and heat the mixture to reflux (approx. 100°C) for 12–18 hours. Note: The acidic condition catalyzes the dehydration cyclization.

    • Monitor via TLC (EtOAc:Hexane 1:1). The diamine spot will disappear.

    • Workup: Cool to 0°C. Neutralize carefully with NH₄OH to pH ~8. The nitro-intermediate will precipitate as a yellow solid.

    • Filter, wash with cold water, and dry.[1]

Phase 2: Selective Reduction of the Nitro Group
  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

  • Rationale: Fe/NH₄Cl is preferred over catalytic hydrogenation (H₂/Pd-C) to prevent potential hydrogenolysis of the benzylic hydroxyl group.

  • Protocol:

    • Suspend the nitro-intermediate in EtOH/Water.

    • Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).

    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Methanol/Water or purify via flash chromatography (DCM:MeOH 9:1) to yield the 5-amino product.[2][3]

Strategic Derivatization & Applications

The power of CAS 294656-36-3 lies in its Orthogonal Reactivity . The aromatic amine is significantly more nucleophilic than the benzimidazole nitrogens (deactivated by resonance) but less acidic than the alcohol.

Workflow Visualization: Derivatization Logic

Derivatization Core 5-Amino-2-(hydroxymethyl) benzimidazole (CAS 294656-36-3) Amine_Rxn Amine Modification (Nucleophilic Attack) Core->Amine_Rxn High Selectivity Alcohol_Rxn Alcohol Modification (Oxidation/Substitution) Core->Alcohol_Rxn Secondary Step Amide Amide Coupling (Kinase Hinge Binders) Amine_Rxn->Amide DEL Cyanuric Chloride Coupling (DEL Entry) Amine_Rxn->DEL Aldehyde Oxidation to Aldehyde (Reductive Amination) Alcohol_Rxn->Aldehyde Ether Etherification (Solubility Tags) Alcohol_Rxn->Ether

Figure 1: Orthogonal derivatization pathways for CAS 294656-36-3. The amine allows for library entry, while the alcohol serves as a modification handle.

Key Application Areas
1. DNA-Encoded Libraries (DEL)

In DEL synthesis, this scaffold acts as a "Headpiece Connector."

  • Mechanism: The 5-amino group reacts rapidly with cyanuric chloride (triazine linkers) or carboxylic acid-tagged DNA barcodes.

  • Advantage: The remaining hydroxymethyl group provides a hydrophilic handle that improves the water solubility of the resulting DNA-small molecule conjugate, reducing aggregation artifacts in screening.

2. Kinase Inhibitor Design

The benzimidazole core is a bioisostere for the purine ring of ATP.

  • Hinge Binding: The N1/N3 nitrogens of the benzimidazole form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

  • Solvent Front: The 2-hydroxymethyl group often points toward the solvent front, allowing for solubilizing modifications (e.g., morpholine ethers).

  • Specificity: Derivatizing the 5-amino group allows the molecule to reach into the "back pocket" of the kinase, enhancing selectivity (similar to the logic used in FGFR inhibitors).

Safety & Handling (MSDS Summary)

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[4][5]
Skin Irritation H315Causes skin irritation.[6][4][5]
Eye Irritation H319Causes serious eye irritation.[6][4][5]
STOT-SE H335May cause respiratory irritation.[6][4][5]

Handling Protocol:

  • Use a fume hood to avoid inhalation of fine dust.

  • Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid strong oxidizing agents (reacts violently with the amine/alcohol).

References

  • Sigma-Aldrich. 5-Amino-2-(hydroxymethyl)benzimidazole Product Specification. Retrieved from

  • Organic Syntheses.Benzimidazole Synthesis via Phillips Condensation. Org. Synth. 1943, 23, 6. (Foundational chemistry for benzimidazole synthesis).
  • Journal of Medicinal Chemistry.Discovery of Benzimidazole Derivatives as FGFR Inhibitors. (Contextualizing the scaffold utility in kinase inhibition).
  • BenchChem. Application Notes for Benzimidazole Intermediates. Retrieved from

  • Journal of the American Chemical Society.Covalent DNA-Encoded Library Workflow Drives Discovery of SARS-CoV-2 Inhibitors. (Cites usage of CAS 294656-36-3 in library synthesis).

Sources

Spectral Characterization of 5-Amino-2-(hydroxymethyl)benzimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the novel heterocyclic compound, 5-Amino-2-(hydroxymethyl)benzimidazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation.[1][2][3] This document, designed for researchers, scientists, and drug development professionals, offers a synthesis of established spectroscopic principles and data from analogous benzimidazole derivatives to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 5-Amino-2-(hydroxymethyl)benzimidazole

5-Amino-2-(hydroxymethyl)benzimidazole (CAS Number: 294656-36-3; Molecular Formula: C₈H₉N₃O; Molecular Weight: 163.18 g/mol ) is a bifunctional benzimidazole derivative.[4][5] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities.[3][6][7] The presence of an amino group at the 5-position and a hydroxymethyl group at the 2-position introduces key functionalities that can influence its chemical reactivity, solubility, and potential biological targets. Accurate spectral analysis is the cornerstone of its chemical characterization, ensuring the integrity of research and development efforts.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[6] For 5-Amino-2-(hydroxymethyl)benzimidazole, ¹H and ¹³C NMR will provide critical information on the number and connectivity of protons and carbons, respectively.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Materials:

  • 5-Amino-2-(hydroxymethyl)benzimidazole (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often suitable for benzimidazoles due to its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H and O-H).

  • Ensure complete dissolution of the sample, using a vortex mixer if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Amino-2-(hydroxymethyl)benzimidazole in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the amino protons, and the imidazole N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0 - 12.5Broad Singlet1HImidazole N-HThe N-H proton of the imidazole ring in benzimidazoles typically appears as a broad signal in the downfield region (12.0-13.6 ppm in DMSO-d₆) due to hydrogen bonding and quadrupole effects from the nitrogen atom.[6]
~7.1 - 7.3Doublet1HH-7Aromatic proton ortho to the fused imidazole ring.
~6.8 - 7.0Singlet1HH-4Aromatic proton ortho to the amino group.
~6.5 - 6.7Doublet of Doublets1HH-6Aromatic proton ortho to the amino group and meta to the fused imidazole ring.
~5.0 - 5.5Broad Singlet2H-NH₂The chemical shift of amino protons can vary and the signal is often broad due to exchange.
~4.6 - 4.8Singlet2H-CH₂OHThe methylene protons adjacent to the hydroxyl group and the benzimidazole ring.
~5.2 - 5.6Triplet (or Broad Singlet)1H-CH₂OHThe hydroxyl proton signal can be broad and its position is concentration-dependent. It may couple with the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~155 - 160C-2The carbon atom at position 2 of the benzimidazole ring, attached to the hydroxymethyl group, is typically downfield.
~140 - 145C-5The carbon atom bearing the amino group. The amino group is electron-donating, shielding this carbon.
~135 - 140C-7aOne of the bridgehead carbons of the benzimidazole ring.
~130 - 135C-3aThe other bridgehead carbon of the benzimidazole ring.
~115 - 120C-7Aromatic CH carbon.
~110 - 115C-6Aromatic CH carbon.
~100 - 105C-4Aromatic CH carbon, shielded by the adjacent amino group.
~55 - 60-CH₂OHThe carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-2-(hydroxymethyl)benzimidazole is expected to show characteristic absorption bands for the N-H, O-H, C-H, and C=N bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

Procedure:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 5-Amino-2-(hydroxymethyl)benzimidazole sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Justification
3400 - 3200N-H and O-H Stretching-NH₂, -NH- (imidazole), -OHA broad band is expected in this region due to the overlapping stretching vibrations of the amino, imidazole N-H, and hydroxyl groups, all involved in hydrogen bonding.
3100 - 3000C-H StretchingAromatic C-HCharacteristic stretching vibrations for protons on the benzene ring.
2950 - 2850C-H StretchingAliphatic C-H (-CH₂-)Stretching vibrations for the methylene group.
~1620C=N StretchingImidazole RingA characteristic absorption for the C=N bond within the imidazole ring.[8]
1600 - 1450C=C StretchingAromatic RingSkeletal vibrations of the benzene ring.
~1350C-N StretchingAromatic AmineStretching vibration of the C-N bond of the amino group attached to the aromatic ring.
~1050C-O StretchingPrimary AlcoholCharacteristic stretching vibration for the C-O bond of the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Amino-2-(hydroxymethyl)benzimidazole, and it is commonly coupled with liquid chromatography (LC-MS).[9]

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data
  • Molecular Ion Peak [M+H]⁺: The most important signal will be the protonated molecular ion peak. Given the molecular weight of 163.18, the expected m/z value for the [M+H]⁺ ion is approximately 164.19.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments would reveal characteristic fragment ions. A logical fragmentation workflow is depicted below.

fragmentation M [M+H]⁺ m/z = 164 frag1 [M+H - H₂O]⁺ m/z = 146 M->frag1 - H₂O frag2 [M+H - CH₂O]⁺ m/z = 134 M->frag2 - CH₂O

Sources

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide focuses on a specific, yet underexplored, member of this family: 5-Amino-2-(hydroxymethyl)benzimidazole. While direct therapeutic applications of this compound are not yet established, its structural features suggest a high potential for interaction with various biological targets. This document provides a comprehensive framework for identifying and validating these potential targets, leveraging established methodologies and drawing insights from the broader landscape of benzimidazole pharmacology. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a logical workflow for researchers aiming to unlock the therapeutic potential of this promising molecule.

The Benzimidazole Landscape: A Foundation for Target Discovery

The therapeutic versatility of the benzimidazole core stems from its unique physicochemical properties. It can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to bind effectively to a wide range of biological macromolecules.[2] A survey of the literature reveals several key classes of targets for benzimidazole derivatives, which serve as our primary areas of investigation for 5-Amino-2-(hydroxymethyl)benzimidazole.

Protein Kinases: A Prominent Target Class

A significant number of benzimidazole-containing compounds have been developed as potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives of benzimidazole have been successfully developed as selective inhibitors of FGFR1, FGFR2, and FGFR3, showing antitumor activity in preclinical models.[7]

  • Inducible T-cell Kinase (Itk): Novel 5-aminomethyl-1H-benzimidazole derivatives have been identified as orally active inhibitors of Itk, a key enzyme in T-cell signaling, suggesting potential applications in inflammatory and autoimmune diseases.[8][9]

  • Other Kinases: The broader benzimidazole class has been shown to interact with a variety of other kinases, including MEK and CDK, which are critical for cell cycle progression and proliferation.[]

The presence of the amino and hydroxymethyl groups on the 5-Amino-2-(hydroxymethyl)benzimidazole scaffold provides potential hydrogen bonding sites that could facilitate binding within the ATP-binding pocket of various kinases.

Serotonin Receptors: Modulators of Neurological and Gastrointestinal Function

Several benzimidazole derivatives have been characterized as potent and selective antagonists of serotonin (5-HT) receptors, highlighting their potential in treating neurological and gastrointestinal disorders.

  • 5-HT3 Receptor: Certain benzimidazole derivatives exhibit potent and long-lasting antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome.[11]

  • 5-HT4 and 5-HT6 Receptors: The benzimidazole scaffold has been a key component in the development of antagonists for the 5-HT4 and 5-HT6 receptors, which are implicated in cognitive function and mood disorders.[12][13]

Other Potential Enzyme and Protein Targets

The structural diversity of benzimidazole derivatives has led to the identification of a wide range of other potential targets:

  • α-Glucosidase: Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in diabetes management.[14]

  • Cytochrome P450 (CYP) Enzymes: Benzimidazole-containing drugs are known to modulate the activity of CYP enzymes, which are crucial for drug metabolism.[15]

  • Microtubules: Some benzimidazole derivatives exert their anticancer effects by inhibiting microtubule polymerization, similar to established chemotherapeutic agents.[3]

  • Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 has been identified as a potential target for some anticancer benzimidazole derivatives.[16]

This diverse landscape of known targets for the benzimidazole class provides a strong rationale for a systematic investigation into the therapeutic targets of 5-Amino-2-(hydroxymethyl)benzimidazole.

A Strategic Workflow for Target Identification and Validation

The following sections outline a comprehensive, multi-pronged approach to identify and validate the therapeutic targets of 5-Amino-2-(hydroxymethyl)benzimidazole. The causality behind each experimental choice is explained to provide a clear and logical progression.

Phase 1: Unbiased Target Identification

The initial phase aims to identify potential interacting proteins in a non-targeted manner. This approach is crucial for discovering novel and unexpected targets.

Rationale: This technique leverages the specific binding of the compound of interest to its protein targets to isolate and identify them from a complex biological mixture.

Experimental Protocol: Immobilization and Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Immobilization of 5-Amino-2-(hydroxymethyl)benzimidazole:

    • Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that is predicted to be non-essential for target binding, which can be inferred from structure-activity relationship (SAR) data of related benzimidazoles, if available. The primary amino group at the 5-position is a potential attachment point.

    • Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology applications) and harvest the cells.

    • Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the immobilized compound beads.

    • Include a control experiment using beads without the immobilized compound to identify non-specific binders.

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins using a competitive elution with an excess of free 5-Amino-2-(hydroxymethyl)benzimidazole. Alternatively, use a denaturing elution buffer (e.g., containing SDS).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). . * Identify the proteins by searching the MS/MS data against a protein database.

Data Presentation: Potential Interacting Proteins

RankProtein NameGene SymbolUnique Peptides IdentifiedScore
1Protein Kinase XPKX15250
2Serotonin Receptor YHTRYS12210
3Enzyme ZENZZ10180

Experimental Workflow: Affinity-Based Proteomics

G cluster_prep Preparation cluster_ac Affinity Chromatography cluster_analysis Analysis Compound 5-Amino-2-(hydroxymethyl)benzimidazole Immobilization Immobilize on Beads Compound->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation CellLysate Prepare Cell Lysate CellLysate->Incubation Wash Wash Unbound Proteins Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS DataAnalysis Database Search & Protein ID MS->DataAnalysis PotentialTargets PotentialTargets DataAnalysis->PotentialTargets List of Potential Targets

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Phase 2: Target Validation and Mechanistic Studies

Once a list of potential targets is generated, the next crucial step is to validate these interactions and elucidate the mechanism of action.

Rationale: These assays confirm a direct physical interaction between the compound and the putative target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis:

    • Flow solutions of 5-Amino-2-(hydroxymethyl)benzimidazole at various concentrations over the sensor chip.

    • Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the compound binding to the immobilized protein.

  • Data Analysis:

    • Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams. A low KD value indicates high binding affinity.

Data Presentation: Binding Kinetics

Target Proteinka (1/Ms)kd (1/s)KD (nM)
Protein Kinase X1.5 x 10^53.0 x 10^-42.0
Serotonin Receptor Y2.2 x 10^58.8 x 10^-44.0

Rationale: These assays determine whether the binding of the compound to the target protein results in a functional consequence (i.e., inhibition or activation).

Experimental Protocol: In Vitro Kinase Assay (for a potential kinase target)

  • Assay Setup:

    • In a multi-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP.

    • Add varying concentrations of 5-Amino-2-(hydroxymethyl)benzimidazole.

    • Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Kinase Reaction:

    • Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection of Kinase Activity:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format, or a luminescence-based assay that measures the amount of ATP remaining).

  • Data Analysis:

    • Plot the kinase activity as a function of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Signaling Pathway: Hypothetical Kinase Inhibition

G cluster_pathway Cellular Signaling Pathway UpstreamSignal Upstream Signal KinaseX Protein Kinase X UpstreamSignal->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Compound 5-Amino-2-(hydroxymethyl)benzimidazole Compound->KinaseX Inhibition

Sources

The Bifunctional Linchpin: 5-Amino-2-(hydroxymethyl)benzimidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of "privileged structures" in drug discovery, benzimidazoles occupy a central tier due to their bioisosteric relationship with purines and their ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking).

5-Amino-2-(hydroxymethyl)benzimidazole (5-A-2-HMB) represents a high-value building block because it offers orthogonal functionalization :

  • C5-Amino Group: A nucleophilic handle for library generation via amide coupling or reductive amination.

  • C2-Hydroxymethyl Group: A tunable vector that can serve as a solubility-enhancing polar motif, a hydrogen-bond donor/acceptor, or an electrophilic anchor upon activation.

This technical guide details the synthesis, reactivity profile, and medicinal chemistry applications of 5-A-2-HMB, providing researchers with a roadmap for utilizing this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Pharmacophore Properties

The Scaffold Logic

The benzimidazole core is amphoteric. The imidazole ring contains a basic nitrogen (N3, pKa ~5.5) and an acidic pyrrolic nitrogen (N1, pKa ~12.8).

  • Hinge Binding: In kinase inhibitors, the N1-H and N3 often form a bidentate hydrogen bond network with the hinge region of the ATP-binding pocket (e.g., interacting with the backbone carbonyl and amide NH).

  • Solubility Vector (C2-CH2OH): The hydroxymethyl group at C2 lowers the cLogP of the core compared to a methyl or phenyl substituent, improving aqueous solubility—a critical parameter in lead optimization.

  • Diversity Vector (C5-NH2): Located at the "solvent front" in many binding modes, this position allows for the attachment of solubilizing tails or bulky hydrophobic groups to probe adjacent pockets.

Physicochemical Profile
PropertyValue (Approx.)Implication
MW 163.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 0.3 - 0.6Hydrophilic enough to support lipophilic appendages.
H-Bond Donors 3 (NH, NH2, OH)High potential for specific receptor interactions.
H-Bond Acceptors 3Facilitates water networks.
TPSA ~80 ŲGood permeability prediction (Target < 140 Ų).

Part 2: Synthetic Access (The "How-To")

The most robust route to 5-A-2-HMB involves the Phillips condensation followed by nitro reduction. This approach avoids the handling of unstable diamine precursors until the final step.

Pathway Visualization

The following diagram outlines the synthesis and the divergent functionalization pathways.

G Start 4-Nitro-1,2- phenylenediamine NitroInt 5-Nitro-2-(hydroxymethyl) benzimidazole Start->NitroInt Phillips Condensation Glycolic Glycolic Acid (4N HCl, Reflux) Glycolic->NitroInt Core 5-Amino-2-(hydroxymethyl) benzimidazole (The Core) NitroInt->Core Nitro Reduction Reduction H2, Pd/C or Fe/NH4Cl Amide Amide Coupling (R-COOH, HATU) Core->Amide Path A: C5 Diversity Oxidation Oxidation to Aldehyde (MnO2) Core->Oxidation Path B: C2 Extension Alkylation N-Alkylation (R-X, Base) Core->Alkylation Path C: Scaffold Mod

Caption: Synthesis of 5-A-2-HMB and subsequent divergent functionalization pathways.

Critical Synthetic Considerations
  • Phillips Condensation: The reaction of 4-nitro-1,2-phenylenediamine with glycolic acid requires strong acid (4N HCl) to promote ring closure.

    • Caution: The 2-hydroxymethyl group is stable under these conditions, but prolonged reflux in concentrated acid can lead to dehydration or polymerization.

  • Nitro Reduction:

    • Catalytic Hydrogenation (

      
      , Pd/C):  Cleanest method. Ethanol/MeOH is the preferred solvent.
      
    • Iron/Ammonium Chloride: Use if the molecule contains halogens (e.g., if you started with a chloro-analog) to avoid dehalogenation.

  • Purification: The product is polar and basic. It often requires recrystallization from water/ethanol or reverse-phase chromatography.

Part 3: Chemical Versatility & Reactivity

C5-Amine Functionalization (The "Diversity Handle")

The C5-amino group is the primary vector for SAR (Structure-Activity Relationship) expansion.

  • Amide Coupling: Standard conditions (EDC/HOBt or HATU) work well.

    • Issue: The C2-OH is a nucleophile but is significantly less reactive than the C5-NH2. Selective acylation of the amine over the alcohol is achievable at room temperature with 1.0 equivalent of acylating agent.

  • Reductive Amination: Reaction with aldehydes/ketones using

    
     allows for the introduction of flexible alkyl linkers.
    
C2-Hydroxymethyl Functionalization (The "Anchor")
  • Oxidation: Treatment with

    
     selectively oxidizes the benzylic alcohol to the aldehyde (2-formylbenzimidazole), enabling Wittig reactions or further reductive aminations.
    
  • Chlorination: Conversion to 2-chloromethyl using

    
     creates a highly reactive electrophile. Note: This species is a skin sensitizer and potential alkylator; handle with care.
    
Tautomerism & Regioselectivity (N1 vs N3)

Benzimidazoles exist as tautomers (


 on N1 vs N3).
  • Alkylation: When alkylating the ring nitrogens (e.g., with methyl iodide), a mixture of N1 and N3 isomers is often obtained.

  • Influence of C5-Amino: The electron-donating amino group at C5 makes the N1 position (para to the amino) more nucleophilic in the deprotonated state, often favoring N1-alkylation (which becomes position 6 in the product nomenclature if the symmetry is broken). However, steric bulk at C2 can shift this ratio.

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Kinase Inhibition Strategy

Benzimidazoles are classic ATP-competitive inhibitors.[1]

  • Mechanism: The benzimidazole core mimics the purine ring of ATP.

  • Role of 5-A-2-HMB:

    • Hinge Region: The N1/N3 motif binds to the hinge.

    • Ribose Pocket: The 2-hydroxymethyl group projects into the ribose binding pocket, where the hydroxyl can H-bond with residues like Asp or Glu, or simply interact with the solvent network.

    • Specificity Pocket: The 5-amino group allows for the attachment of aromatic moieties that extend into the hydrophobic "back pocket" (Gatekeeper region), determining selectivity (e.g., EGFR vs. VEGFR).

Case Study Logic: ITK and ALK Inhibitors

While specific proprietary structures vary, the logic derived from ITK (Interleukin-2 inducible T-cell kinase) inhibitors demonstrates the utility of the 5-aminobenzimidazole scaffold.[2]

  • Reference Logic: Researchers replaced labile benzamide linkers with stable benzylamine-benzimidazole cores to improve metabolic stability while maintaining potency [1, 2]. The 5-position is consistently used to vector into the solvent front or specificity pockets.

Part 5: Experimental Protocols

Protocol A: Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Objective: Reduction of 5-nitro-2-(hydroxymethyl)benzimidazole.

  • Setup: In a 250 mL round-bottom flask, dissolve 5-nitro-2-(hydroxymethyl)benzimidazole (10 mmol, 1.93 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (200 mg) under a nitrogen stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) using a balloon. Stir vigorously at Room Temperature (RT) for 4–6 hours.
    
  • Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (yellow) should disappear, and a fluorescent blue spot (amine) should appear near the baseline.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

  • Yield: Expect ~90-95% of a tan/brown solid.

    • Validation:

      
       (DMSO-
      
      
      
      ) should show the disappearance of aromatic protons associated with the nitro group and the appearance of a broad singlet (
      
      
      ) at ~4.5-5.0 ppm.
Protocol B: Selective Amide Coupling (Amine Functionalization)

Objective: Coupling a carboxylic acid (R-COOH) to the C5-amine without protecting the C2-alcohol.

  • Activation: Dissolve R-COOH (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Addition: Add 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Selectivity Check: The amine is significantly more nucleophilic than the benzylic alcohol. Ester formation is rare under these mild conditions unless heat is applied.

  • Workup: Dilute with water. If the product precipitates, filter.[3] If not, extract with EtOAc/n-Butanol.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 6: References

  • Riether, D., et al. (2009).[4] "5-Aminomethylbenzimidazoles as potent ITK antagonists."[4][5] Bioorganic & Medicinal Chemistry Letters, 19(6), 1588-1591.[4]

  • Lewis, R. T., et al. (2012). "The discovery and optimization of a novel class of potent, selective, and orally bioavailable anaplastic lymphoma kinase (ALK) inhibitors." Journal of Medicinal Chemistry, 55(14), 6523-6540.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

  • Wright, J. B. (1951).[6] "The chemistry of the benzimidazoles." Chemical Reviews, 48(3), 397-541.[6]

Sources

Methodological & Application

Application Note: 5-Amino-2-(hydroxymethyl)benzimidazole as a Bifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine nucleus of ATP and its ability to engage in diverse non-covalent interactions (hydrogen bonding,


-

stacking) with biological targets.

5-Amino-2-(hydroxymethyl)benzimidazole represents a high-value "linchpin" intermediate because it offers two distinct, chemically orthogonal vectors for diversification:

  • The C5-Amino Group: A nucleophilic handle ideal for amide coupling, reductive amination, or sulfonylation. This vector typically orients towards the solvent-exposed region in kinase active sites, allowing for solubility-enhancing modifications.

  • The C2-Hydroxymethyl Group: A versatile electrophilic or nucleophilic handle. It can be oxidized to an aldehyde (for bis-benzimidazole synthesis), converted to a leaving group (for ether/amine formation), or used as a linker attachment point for PROTACs (Proteolysis Targeting Chimeras).

This guide details the specific protocols for leveraging this scaffold in the synthesis of ATP-competitive kinase inhibitors and tubulin-targeting anti-infectives.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Amino-2-(hydroxymethyl)-1H-benzimidazole
CAS Number 294656-36-3
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Solubility DMSO (>20 mg/mL), Methanol (Moderate), Water (Low at neutral pH)
pKa (approx) ~5.5 (Benzimidazole N3), ~3.5 (Aniline)
Storage -20°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Critical Handling Note: The primary amine at position 5 is susceptible to oxidation. Solutions should be prepared fresh. The hydroxymethyl group is stable but can undergo over-oxidation to the carboxylic acid if exposed to strong oxidants without protection.

Application 1: Synthesis of ATP-Competitive Kinase Inhibitors

Rationale

In the context of kinase inhibition, the benzimidazole core acts as the "hinge binder," mimicking the adenine ring of ATP. The hydrogen on N1 and the nitrogen at N3 form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).

The Strategy:

  • Step 1 (C5 Modification): Derivatize the 5-amino group to introduce a "tail" that extends into the solvent front or the ribose pocket. This controls selectivity and solubility.

  • Step 2 (C2 Modification): Functionalize the hydroxymethyl group to interact with the "gatekeeper" residue or to cyclize into a tricyclic system.

Workflow Diagram

KinaseInhibitorWorkflow Start 5-Amino-2-(hydroxymethyl) benzimidazole Protect Step A: Selective N-Boc Protection (Aniline) Start->Protect Boc2O, TEA Oxidation Step B: C2-OH Oxidation (MnO2 or Dess-Martin) Protect->Oxidation Aldehyde Formation Coupling Step C: Reductive Amination (Tail Attachment) Oxidation->Coupling R-NH2, NaBH(OAc)3 Deprotect Step D: Global Deprotection Coupling->Deprotect TFA/DCM Final Kinase Inhibitor Candidate Deprotect->Final Purification

Figure 1: Divergent synthesis workflow converting the scaffold into a kinase inhibitor library. The pathway prioritizes C2 modification followed by C5 functionalization.

Detailed Protocol: C5-Amide Coupling (The "Solvent Tail" Approach)

This protocol describes the attachment of a solubilizing moiety (e.g., N-methylpiperazine derivative) to the 5-amino position, a common strategy to improve the pharmacokinetic profile of benzimidazole drugs.

Reagents:

  • Scaffold: 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

  • Carboxylic Acid Partner (Tail): e.g., 1-Methylpiperidine-4-carboxylic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid Partner (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the active ester.

  • Scaffold Addition: Add 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 mmol) dissolved in minimal DMF.

    • Expert Tip: If solubility is an issue, gently warm the scaffold/DMF solution to 40°C before addition.

  • Reaction: Stir the mixture at RT for 4–16 hours.

    • Validation Point: Monitor by LC-MS. Look for the mass shift [M+H]+ = Scaffold(163) + Acid - H2O.

  • Workup (Self-Validating):

    • Dilute reaction with EtOAc (50 mL).

    • Wash with sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.

    • Wash with Brine (1x).

    • Check: If the product is highly polar (due to the hydroxymethyl group), it may remain in the aqueous phase. In this case, evaporate DMF directly (Genevac/Rotovap) and purify via Reverse Phase Preparative HPLC.

Application 2: Fragment-Based Drug Discovery (PROTAC Linkers)

Rationale

In PROTAC design, a "warhead" (binding the target protein) is connected via a linker to an E3 ligase ligand. 5-Amino-2-(hydroxymethyl)benzimidazole serves as an excellent "Exit Vector" hub.

  • Warhead connection: The benzimidazole binds the target protein.

  • Linker attachment: The 2-hydroxymethyl group is converted to an ether or alkyl chloride to attach the PEG/Alkyl linker.

Protocol: Conversion of C2-OH to C2-Chloromethyl (Reactive Intermediate)

This step activates the stable alcohol into a highly reactive electrophile, allowing for the attachment of linkers via nucleophilic substitution.

Safety Warning: 2-(Chloromethyl)benzimidazoles are potent alkylating agents (skin irritants/potential mutagens). Handle in a fume hood.

Reagents:

  • Substrate: 5-(Boc-amino)-2-(hydroxymethyl)benzimidazole (Protected scaffold)

  • Reagent: Thionyl Chloride (SOCl2)

  • Solvent: DCM (Dichloromethane) or Chloroform

Procedure:

  • Protection (Pre-requisite): Ensure the 5-amino group is Boc-protected. Free amines will react with SOCl2 to form sulfinylamines.

  • Chlorination: Suspend the substrate (1.0 eq) in dry DCM at 0°C.

  • Addition: Add SOCl2 (3.0 eq) dropwise.

    • Observation: Gas evolution (SO2 and HCl) will occur.

  • Reflux: Warm to RT, then reflux for 2 hours. The suspension should become a clear solution as the alkyl chloride forms (often more soluble).

  • Evaporation: Remove solvent and excess SOCl2 under reduced pressure.

    • Critical Step: Co-evaporate with Toluene (2x) to remove traces of acid.

  • Immediate Use: The resulting hydrochloride salt is unstable. Use immediately in the next substitution step (e.g., reaction with a mono-Boc-diamine linker).

Pathway Visualization: Linker Attachment

PROTAC_Linker Node1 Scaffold (OH-form) Node2 Activated Scaffold (Cl-form) Node1->Node2 SOCl2, Reflux Node3 Linker Attachment (Nucleophilic Substitution) Node2->Node3 H2N-PEG-Linker K2CO3, DMF Node4 PROTAC Precursor Node3->Node4 Deprotection

Figure 2: Activation of the hydroxymethyl handle for linker attachment in PROTAC synthesis.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Competitive reaction of the C2-OH group.While primary amines are more nucleophilic than primary alcohols, high pH can promote ester formation. Keep base equivalents strict (2.5 eq) or protect the alcohol as a TBDMS ether.
Product Precipitation Low solubility of the benzimidazole core.Use a solvent mixture of DMF/DMSO (4:1). Avoid pure DCM for the starting material.
Ring Opening Hydrolysis during acidic workup.Benzimidazoles are generally stable, but prolonged exposure to strong aqueous acid can degrade them. Neutralize quickly with NaHCO3.
N1-Alkylation Side Product Use of strong base (NaH) during functionalization.The benzimidazole NH (pKa ~12) can be alkylated. If N1-alkylation is not desired, use weaker bases (K2CO3) or protect N1 with SEM/THP groups.

References

  • Benzimidazole as a Privileged Scaffold

    • Alzhrani, Z. M. M., et al. (2022).[1] "Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry.

  • Kinase Inhibitor Design

    • Guo, Y., et al. (2021).[2] "Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry. (Focus on anticancer/kinase mechanisms).

  • Synthetic Protocols (Thiol/Amine Derivatives)

    • ChemicalBook & Patent Literature (CN103193714B).
  • IL-5 Inhibitor Applications (Hydroxymethyl analogs)

    • Lee, S., et al. (2019). "Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors."[3] European Journal of Medicinal Chemistry.

Sources

Application Note & Protocols: Synthetic Strategies for the Derivatization of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to natural purines and its versatile biological activity.[1][2][3] Molecules built around this heterocyclic system have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] 5-Amino-2-(hydroxymethyl)benzimidazole is a particularly valuable starting material, offering three distinct, chemically reactive sites for modification: a primary aromatic amine at the C5 position, a primary alcohol on the C2-methyl substituent, and the secondary amine of the imidazole ring. This multiplicity of functional groups allows for the generation of diverse chemical libraries for drug discovery and development. This guide provides detailed synthetic protocols and the underlying chemical principles for the targeted derivatization of this versatile scaffold.

The Strategic Importance of 5-Amino-2-(hydroxymethyl)benzimidazole

The power of 5-Amino-2-(hydroxymethyl)benzimidazole as a synthetic precursor lies in the differential reactivity of its functional groups. Strategic manipulation allows for selective modification, enabling the synthesis of a vast range of derivatives.

  • The 5-Amino Group: A nucleophilic primary aromatic amine, it is the primary site for reactions such as acylation, sulfonylation, and diazotization, leading to azo compounds.

  • The 2-(Hydroxymethyl) Group: A primary alcohol, this site is amenable to esterification, etherification, and oxidation, providing access to another major class of derivatives.

  • The Imidazole N-H Group: The secondary amine within the imidazole ring is weakly acidic and can be deprotonated and subsequently alkylated or acylated, modifying the core heterocyclic structure.

Understanding the interplay of these sites is crucial for designing successful synthetic routes, which may require the use of protecting groups to achieve the desired regioselectivity.

G cluster_0 5-Amino-2-(hydroxymethyl)benzimidazole cluster_1 Reactive Sites start Core Structure N_H Imidazole N-H (N-Alkylation) start->N_H NH2 5-Amino Group (Acylation, Diazotization) start->NH2 CH2OH 2-(Hydroxymethyl) Group (Esterification, Etherification) start->CH2OH

Caption: Key reactive sites on the 5-Amino-2-(hydroxymethyl)benzimidazole scaffold.

Core Synthetic Methodologies & Protocols

This section details validated protocols for modifying the key functional groups of the starting material. The causality behind experimental choices is explained to ensure reproducibility and aid in troubleshooting.

Derivatization of the 5-Amino Group: Acylation for Amide Synthesis

Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of the 5-amino group with carboxylic acids or their derivatives produces stable amides, allowing for the introduction of a wide variety of functional groups that can modulate the compound's pharmacological profile.

Causality and Experimental Rationale: The direct reaction with a carboxylic acid requires a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to activate the carboxylic acid for nucleophilic attack by the amine.[6] Alternatively, using a more reactive acyl chloride or anhydride allows the reaction to proceed readily but generates an acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is therefore essential to neutralize this acid, driving the reaction to completion and preventing protonation of the starting amine. The choice of solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) depends on the solubility of the reagents.

G start 5-Amino-2-(hydroxymethyl)benzimidazole reagent + R-COCl (Acyl Chloride) product 5-Acylamido-2-(hydroxymethyl)benzimidazole start->product Acylation conditions Base (e.g., TEA) Solvent (e.g., DCM)

Caption: General workflow for the acylation of the 5-amino group.

Protocol 1: Synthesis of N-(2-(hydroxymethyl)-1H-benzo[d]imidazol-5-yl)acetamide

Parameter Value
Reaction Type Acylation
Key Reagents Acetyl Chloride, Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Time 2-4 hours

Materials:

  • 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-Amino-2-(hydroxymethyl)benzimidazole in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine to the suspension and stir for 5 minutes.

  • Slowly add acetyl chloride dropwise to the reaction mixture. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.

Derivatization of the 5-Amino Group: Diazotization and Azo Coupling

Diazotization of aromatic amines followed by coupling with electron-rich species is a classic method for synthesizing azo compounds, which are widely used as dyes and have significant biological applications.[7]

Causality and Experimental Rationale: This is a two-step process. First, the primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] This reaction is highly temperature-sensitive; the diazonium salt intermediate is unstable and will decompose to a phenol above 5 °C, drastically reducing the yield.[9] Therefore, maintaining a temperature of 0-5 °C is critical.[7] In the second step, the highly electrophilic diazonium salt reacts with an electron-rich coupling partner (e.g., β-naphthol, aniline) via electrophilic aromatic substitution to form the stable azo-linked product.[8]

G A 5-Amino-2-(hydroxymethyl)benzimidazole B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Final Azo Derivative B->D Coupling C Coupling Partner (e.g., β-Naphthol) C->D Addition

Caption: Reaction pathway for diazotization and azo coupling.

Protocol 2: Synthesis of a 5-Azo-β-naphthol Derivative

Parameter Value
Reaction Type Diazotization & Azo Coupling
Key Reagents Sodium Nitrite (NaNO₂), HCl, β-Naphthol
Solvent Water, NaOH solution
Temperature 0-5 °C (critical)
Time ~1 hour

Materials:

  • 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: a. Dissolve 5-Amino-2-(hydroxymethyl)benzimidazole in dilute HCl in a beaker and cool to 0-5 °C in a larger ice-salt bath. b. In a separate beaker, prepare a solution of NaNO₂ in cold water. c. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is typically complete after 15 minutes. Use this solution immediately in the next step.

  • Coupling: a. In a separate, larger beaker, dissolve β-naphthol in a 10% aqueous NaOH solution and cool to 0-5 °C in an ice bath. b. Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution to the cold β-naphthol solution. c. A colored precipitate (typically red or orange) will form immediately. d. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete. e. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Derivatization of the Imidazole N-H Group: N-Alkylation

Alkylation of the imidazole nitrogen introduces substituents that can significantly alter the steric and electronic properties of the benzimidazole core, impacting its binding to biological targets.

Causality and Experimental Rationale: The N-H proton of the imidazole ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate a nucleophilic anion.[10] This anion then displaces a halide from an alkylating agent (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction.[11] The reaction is typically performed in a polar aprotic solvent like DMF or acetone, which can solvate the cation of the base without interfering with the nucleophile. For this specific starting material, N-alkylation can compete with O-alkylation of the hydroxymethyl group and N-alkylation of the 5-amino group. Using a mild base like K₂CO₃ often favors N-alkylation of the imidazole ring, as it is more acidic than the other sites.

G start 5-Amino-2-(hydroxymethyl)benzimidazole reagent + R-X (Alkyl Halide) product 1-Alkyl-5-amino-2-(hydroxymethyl)benzimidazole start->product N-Alkylation conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: General workflow for the N-alkylation of the imidazole ring.

Protocol 3: Synthesis of 1-Benzyl-5-amino-2-(hydroxymethyl)benzimidazole

Parameter Value
Reaction Type N-Alkylation
Key Reagents Benzyl Bromide, Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Time 6-12 hours

Materials:

  • 5-Amino-2-(hydroxymethyl)benzimidazole (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Add 5-Amino-2-(hydroxymethyl)benzimidazole and anhydrous K₂CO₃ to a flask containing anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide to the mixture and continue stirring at room temperature for 6-12 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of cold water. A precipitate may form.

  • Extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-benzylated product.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Yield in Acylation (Protocol 1) Inactive acylating agent (hydrolyzed). Insufficient base.Use a fresh bottle of acyl chloride/anhydride. Ensure at least 1.1 equivalents of base are used.
Reaction Stalls Starting material is not fully dissolved. Poor quality reagents.Try a more polar solvent like DMF. Use freshly purified reagents.
Azo Coupling Fails (Protocol 2) Diazonium salt decomposed due to high temperature.Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps. Use the diazonium salt solution immediately after preparation.[9]
Multiple Products in N-Alkylation (Protocol 3) Alkylation at multiple sites (N-1, N-3, 5-NH₂, 2-OH).Use a milder base (e.g., K₂CO₃ vs. NaH). Consider protecting the 5-amino and/or 2-hydroxymethyl groups prior to N-alkylation.
Difficulty in Product Purification Product is highly polar. Co-elution of impurities.Use a more polar eluent system for column chromatography (e.g., DCM/Methanol). Consider reverse-phase chromatography if necessary.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(4), 102931. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(10), 819-858. [Link]

  • Jain, A. K., Ravichandran, V., & Singh, A. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Bentham Science Publishers. [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.pl. [Link]

  • Patel, K. D., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cancer Investigation. [Link]

  • Gomaa, M. A. M., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Scientific Reports, 11(1), 1-13. [Link]

  • Al-Abdullah, E. S. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17. [Link]

  • Uhlík, J., et al. (2012). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Molecules, 17(8), 9417-9433. [Link]

  • Abadi, A. H., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 24(5), 954. [Link]

  • Sahu, J. K., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 7(1), 1-13. [Link]

  • Pharm D GURU. (n.d.). DIAZOTISATION AND COUPLING. PHARMD GURU. [Link]

  • Zengin, G., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(21), 7565. [Link]

  • Kandri Rodi, Y., et al. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52. [Link]

  • Kumar, S., et al. (2017). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activity. Saudi Pharmaceutical Journal, 25(3), 420-427. [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Daho, I. E. H., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

  • Turaeva, D., et al. (2023). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. Premier Publishing. [Link]

  • Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-parasitic agents. RSC Advances, 9(59), 34369-34400. [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 16(8), 6333-6346. [Link]

  • Sadchikova, E. V., & Mokrushin, V. S. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, 52(7), 1600-1605. [Link]

  • Mohanty, P., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1045-1051. [Link]

Sources

Application Notes and Protocols for the Comprehensive Purity Assessment of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Multi-faceted Approach to Ensuring Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Amino-2-(hydroxymethyl)benzimidazole, a heterocyclic compound with significant potential in medicinal chemistry, demands a rigorous and multi-faceted analytical strategy to ensure its purity and identify any potential impurities.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a suite of analytical methods for the robust purity assessment of this molecule. The protocols herein are designed to be self-validating systems, grounded in authoritative standards and field-proven insights.

The analytical strategy for 5-Amino-2-(hydroxymethyl)benzimidazole is predicated on the orthogonal application of chromatographic, spectroscopic, and thermal techniques. This ensures a comprehensive evaluation of not only the main component but also potential process-related impurities, degradation products, and residual solvents.

Figure 1: A comprehensive analytical workflow for the purity assessment of 5-Amino-2-(hydroxymethyl)benzimidazole.

Chromatographic Methods: The Cornerstone of Purity and Impurity Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for quantifying the purity of non-volatile organic molecules and for detecting and quantifying impurities.[2] For volatile impurities, such as residual solvents from the synthesis process, Gas Chromatography (GC) is the method of choice.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating reverse-phase HPLC (RP-HPLC) method is proposed for the simultaneous determination of 5-Amino-2-(hydroxymethyl)benzimidazole and its potential degradation and process-related impurities. The development and validation of such a method should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.

Rationale for Method Selection:

  • Reverse-Phase Chromatography: Benzimidazole derivatives are generally polar, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[3][4]

  • UV Detection: The benzimidazole ring system contains a chromophore that absorbs UV light, allowing for sensitive detection.[5]

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities from the main peak.

Protocol 1: RP-HPLC Method for Purity Assessment

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 5% B; 35-40 min: 5% BA shallow gradient ensures resolution of closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 280 nm (or determined by UV scan)Benzimidazoles typically exhibit strong absorbance in this region.
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method Validation:

The developed HPLC method must be validated according to ICH Q2(R2) guidelines. The following parameters should be assessed:

Validation Parameter Acceptance Criteria
Specificity The peak for 5-Amino-2-(hydroxymethyl)benzimidazole should be pure and well-resolved from any impurities or degradation products.
Linearity R² > 0.99 for a minimum of five concentration levels.
Range Typically 80% to 120% of the test concentration for assay and from the reporting limit to 120% of the specification for impurities.
Accuracy 98.0% to 102.0% recovery for the assay and for impurities.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for the assay and appropriate limits for impurities.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6] The sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

Gas Chromatography (GC) for Residual Solvents

The analysis of residual solvents is a critical component of purity assessment, as these are process-related impurities that must be controlled. A headspace GC method with a flame ionization detector (FID) is the standard approach. The choice of column and temperature program will depend on the specific solvents used in the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole.

Spectroscopic Methods for Structural Confirmation and Identification

Spectroscopic techniques provide orthogonal information to chromatography and are essential for confirming the identity and structure of the main component and for elucidating the structure of any unknown impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with HPLC (LC-MS), it is a powerful tool for identifying impurities.

Protocol 2: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for the polar nature of benzimidazoles and is readily coupled with HPLC.[2]

  • Mode: Positive ion mode is generally preferred for benzimidazoles due to the presence of basic nitrogen atoms.

  • Expected Ion: For 5-Amino-2-(hydroxymethyl)benzimidazole (C₈H₉N₃O, MW: 163.18), the expected protonated molecule [M+H]⁺ would be at m/z 164.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

Based on the structure of 5-Amino-2-(hydroxymethyl)benzimidazole and data from similar compounds, the following proton signals are expected:[7][8][9]

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.

  • Methylene Protons (-CH₂OH): A singlet or a multiplet in the region of δ 4.5-5.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Amine Protons (-NH₂): A broad singlet in the region of δ 3.5-5.0 ppm.

  • Imidazole N-H Proton: A broad singlet at a downfield chemical shift (typically > δ 10 ppm).

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on the carbon skeleton.[7][8]

  • Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).

  • Methylene Carbon (-CH₂OH): A signal in the aliphatic region (δ 50-65 ppm).

  • Imidazole C2 Carbon: A signal in the downfield region (δ 140-155 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Based on the structure, the following characteristic absorption bands are expected:[5][10][11]

  • N-H Stretching (Amine and Imidazole): Broad bands in the region of 3100-3500 cm⁻¹.

  • O-H Stretching (Alcohol): A broad band around 3200-3600 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C and C=N Stretching (Aromatic and Imidazole Rings): Bands in the region of 1450-1650 cm⁻¹.

  • C-O Stretching (Alcohol): A band in the region of 1000-1200 cm⁻¹.

Thermal and Elemental Analysis: Assessing Physicochemical Properties

Thermal and elemental analyses provide valuable information about the thermal stability, purity, and elemental composition of the compound.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for characterizing the thermal properties of a substance.[12][13]

  • DSC: Can be used to determine the melting point and enthalpy of fusion, which are indicators of purity. The presence of impurities can lead to a broadening and depression of the melting endotherm.[14]

  • TGA: Measures the change in mass of a sample as a function of temperature. It can be used to assess thermal stability and to detect the presence of residual solvents or water.

Protocol 3: Thermal Analysis

  • TGA: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC: Heat the sample from ambient temperature to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be in close agreement with the theoretical values for the molecular formula C₈H₉N₃O.

Element Theoretical %
Carbon (C)58.88
Hydrogen (H)5.56
Nitrogen (N)25.75

Potential Impurities in 5-Amino-2-(hydroxymethyl)benzimidazole

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[15][16] Common synthetic pathways for benzimidazoles may introduce the following types of impurities:

  • Starting Materials: Unreacted starting materials, such as the corresponding diamine and carboxylic acid derivative.

  • Intermediates: Incomplete reaction may lead to the presence of reaction intermediates.

  • By-products: Side reactions can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Figure 2: Potential sources of process-related impurities in the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole.

Conclusion: A Holistic and Defensible Purity Assessment

The purity of 5-Amino-2-(hydroxymethyl)benzimidazole can be confidently established through the judicious application of the orthogonal analytical techniques outlined in this guide. A validated, stability-indicating HPLC method serves as the primary tool for quantitative purity assessment, while a suite of spectroscopic and thermal analyses provides the necessary confirmation of identity, structure, and physicochemical properties. By adhering to a robust analytical strategy and following established validation protocols, researchers and drug development professionals can ensure the quality and consistency of this promising pharmaceutical compound.

References

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Expedient synthesis of benzimidazoles using amides. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection. (1993).
  • Forced Degradation Studies. (2016). MedCrave Online. Retrieved February 15, 2026, from [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2023). Molecules, 28(1), 35.
  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. (2017). Croatian Journal of Food Science and Technology, 9(1), 28-35.
  • 5-Amino-2-(trifluoromethyl)benzimidazole. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1668-1678.
  • Preparation method of 5-aminobenzimidazole. (n.d.). Google Patents.
  • SUPPLEMENTARY INFORMATION. (n.d.).
  • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 468-480.
  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 11(08).
  • GNPS Library Spectrum CCMSLIB00004715937. (2018). Retrieved February 15, 2026, from [Link]

  • Validation of a simple and economic HPLC-UV method for the simultaneous determination of vancomycin, meropenem, piperacillin and tazobactam in plasma samples. (2021). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells. (2025). Scientific Reports.
  • IR spectra of benzimidazole and the complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. (2021).
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
  • Preparation method of 5-amino-6-methyl benzimidazolone. (n.d.). Google Patents.
  • Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2006). Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
  • High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. (1999). Talanta, 50(5), 1089-1097.
  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2017). Molecules, 22(5), 731.
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Retrieved February 15, 2026, from [Link]

  • 5-Methylbenzimidazole. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (2025).

Sources

Application Note: Handling, Storage, and Stability Protocols for 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the technical protocols for the handling, solubilization, and long-term storage of 5-Amino-2-(hydroxymethyl)benzimidazole . As a bifunctional heterocyclic intermediate, this compound serves as a critical scaffold in the synthesis of kinase inhibitors, antivirals, and high-performance polymers.

Its dual functionality—an oxidation-prone primary amine at position 5 and a chemically versatile hydroxymethyl group at position 2—requires a rigorous "Cold Chain" protocol to prevent degradation pathways such as N-oxidation, aldehyde formation, or polymerization.

Physicochemical Profile
PropertyDetailCritical Handling Logic
Chemical Structure Benzimidazole core substituted with -NH₂ (C5) and -CH₂OH (C2).[1]UV Active: The conjugated ring system absorbs UV light, necessitating amber glass storage.
Molecular Weight ~163.18 g/mol Hygroscopic Potential: The -CH₂OH and -NH₂ groups can hydrogen bond with atmospheric moisture.
Solubility Low in neutral water; Soluble in DMSO, DMF, Methanol.pH Sensitivity: Solubility increases in acidic media (protonation of imidazole/amine), but stability may decrease.
Reactivity Nucleophilic (Amine); Electrophilic potential (Hydroxymethyl).Oxidation Risk: The electron-rich amino group is susceptible to air oxidation (browning).

Storage Protocol: The "Cold Chain" System

Objective: Minimize thermodynamic energy to halt oxidation and hydrolysis kinetics.

Environmental Control

To ensure shelf-life integrity (>12 months), the compound must be isolated from the three primary degradation vectors: Light, Oxygen, and Moisture.

  • Temperature: Store at -20°C (-4°F) .

    • Rationale: Arrhenius kinetics dictate that lowering temperature significantly retards the rate of spontaneous N-oxidation.

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .

    • Rationale: Argon is heavier than air and provides a superior "blanket" over the solid powder compared to Nitrogen, preventing oxygen contact.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

    • Rationale: Amber glass blocks UV radiation (290–450 nm) which can catalyze radical formation in the benzimidazole ring.

The "Receipt-to-Freezer" Workflow

Upon receipt of the compound, do not simply place the shipping vial in the freezer. Follow this aliquot strategy to avoid freeze-thaw cycles.

StorageWorkflow Receipt Receipt of Compound (Check Seal Integrity) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Receipt->Equilibrate 1 hour Open Open in Desiccated Glove Box/Hood Equilibrate->Open Aliquot Aliquot into Single-Use Amber Vials Open->Aliquot Minimize Air Exposure Purge Purge Headspace (Argon Gas) Aliquot->Purge Seal Seal with Parafilm & Desiccant Pack Purge->Seal Freeze Deep Freeze (-20°C) Seal->Freeze Long Term Storage

Figure 1: Critical workflow for initial handling. Note the equilibration step to prevent water condensation on the cold solid.

Solubilization & Handling Protocols

Solvent Selection Matrix

The choice of solvent dictates the stability of the working solution.

  • DMSO (Dimethyl Sulfoxide): Recommended.

    • Grade: Anhydrous, Sterile Filtered (≥99.9%).

    • Stability:[1][2][3] Stock solutions (10–50 mM) are stable for 3 months at -20°C.

    • Caution: DMSO is hygroscopic. Keep the bottle tightly capped.

  • Methanol/Ethanol: Acceptable for Chemistry.

    • Good for immediate synthesis reactions.

    • Risk:[4][5] High evaporation rates change concentration; protic solvents can facilitate hydrogen exchange.

  • Water/PBS: Poor.

    • The compound is likely sparingly soluble at neutral pH.

    • Risk:[4][5] Acidification (e.g., 0.1 M HCl) improves solubility but accelerates hydrolysis of the hydroxymethyl group over time.

Preparation of Stock Solution (Example: 10 mM in DMSO)
  • Calculate: For 10 mg of compound (MW ~163.18), required DMSO volume is

    
     mL.
    
  • Weigh: Use an anti-static gun on the weighing boat. Benzimidazoles can carry static charge, leading to dispersion loss.

  • Dissolve: Add DMSO to the vial containing the solid (do not add solid to liquid). Vortex for 30 seconds.

    • Observation: If solution remains cloudy, sonicate in a water bath at 35°C for 2 minutes.

  • Inspect: The solution should be clear and colorless to pale yellow. A dark brown color indicates oxidation.

SolubilizationLogic Start Start: Solid Compound AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Chem Organic Synthesis AppType->Chem DMSO Dissolve in Anhydrous DMSO (Max 50 mM) Bio->DMSO MeOH Dissolve in MeOH/DMF (Reaction Dependent) Chem->MeOH Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution Use Use Immediately MeOH->Use

Figure 2: Decision tree for solvent selection based on downstream application.

Quality Control & Stability Monitoring

Because the 5-amino group is a "canary in the coal mine" for oxidation, visual and chromatographic inspection is required before critical experiments.

Visual Inspection
  • Pass: White to off-white/pale beige powder.[6]

  • Fail: Dark brown, black, or sticky solid. (Indicates extensive oxidation or hygroscopic failure).

HPLC Verification Protocol

If the compound has been stored >6 months, verify purity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzimidazole absorption) and 280 nm.

  • Acceptance Criteria: Purity > 95%. Look for new peaks at lower Retention Time (RT) which may indicate N-oxides or hydrolysis products [1].

Safety & Disposal (HSE)

  • Hazards: Treat as a potential Irritant (Skin/Eye) and Acute Toxin (Oral), consistent with the benzimidazole class [2].

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.[7]

  • Disposal: Do not pour down the drain. Dispose of as hazardous organic waste (halogen-free) via EHS protocols.

References

  • BenchChem. (2025).[8] Comparative Guide to 1H-Benzimidazole-4-methanol, 2-methyl- and its Isomers. Retrieved from (General reference for benzimidazole isomer stability).

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-mercaptobenzimidazole. Retrieved from (Proxy SDS for amino-benzimidazole hazard classification).

  • MedChemExpress. (2024). 2-Aminobenzimidazole Handling and Storage. Retrieved from (Standard protocols for amino-substituted benzimidazoles).

  • PubChem. (2025).[3][9] Benzimidazole Stability Data. National Library of Medicine. Retrieved from (Physicochemical properties of the core scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve successful, reproducible results in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole. The typical synthetic route involves the condensation of 3,4-diaminobenzylamine with glycolic acid. Variations of this, such as starting from 4-amino-3-nitrobenzyl alcohol followed by reduction and cyclization, are also common. The troubleshooting advice below is broadly applicable.

Problem 1: Low or No Product Yield

Q: I've completed the reaction, but my final yield of 5-Amino-2-(hydroxymethyl)benzimidazole is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low or no yield is a common frustration in organic synthesis. Let's break down the potential causes and solutions in a systematic way.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: The condensation reaction to form the benzimidazole ring requires sufficient time and temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Be cautious with excessive heat, as it can lead to decomposition. A step-wise increase of 10°C is a good starting point. [1]

  • Purity of Starting Materials: The presence of impurities in your 3,4-diaminobenzylamine or glycolic acid can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use. For instance, 3,4-diaminobenzylamine can be sensitive to air and light; store it under an inert atmosphere and in the dark. [2]

  • Suboptimal Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the reaction efficiency. Polyphosphoric acid (PPA) is a common catalyst for this type of condensation, but its viscosity at lower temperatures can be problematic.

    • Solution: If using PPA, ensure adequate stirring and a sufficiently high temperature (typically >150°C) to promote mixing and reaction. Alternatively, consider using a different acid catalyst, such as boric acid in water, which can offer a milder and more environmentally friendly option. [1]Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times. [3][4]

  • Work-up Issues: The product can be lost during the extraction and purification steps. 5-Amino-2-(hydroxymethyl)benzimidazole has some water solubility, especially in acidic or basic solutions.

    • Solution: During the work-up, carefully neutralize the reaction mixture. When extracting the product, use a suitable organic solvent in which the product is more soluble than in water. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Problem 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. How can I identify and minimize these impurities?

A: Impurity formation is a multifaceted issue. Identifying the source is key to mitigation.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: As discussed in the low yield section, incomplete reaction is a primary cause.

    • Solution: Optimize reaction time and temperature based on TLC monitoring.

  • Side Reactions:

    • Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. [5] * Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using freshly purified starting materials is also crucial.

    • Formation of Polysubstituted Products: If the reaction conditions are too harsh, side reactions leading to multiple substitutions on the benzimidazole ring can occur.

      • Solution: Employ milder reaction conditions. This could involve using a less aggressive acid catalyst or lowering the reaction temperature.

  • Purification Challenges: The polarity of 5-Amino-2-(hydroxymethyl)benzimidazole can make column chromatography challenging.

    • Solution: A common purification method is recrystallization. [5]A suitable solvent system (e.g., ethanol/water) can effectively remove many impurities. If column chromatography is necessary, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective.

Problem 3: Reaction Stalls or Proceeds Very Slowly

Q: My reaction seems to have stopped, with a significant amount of starting material remaining even after an extended period. What can I do to push it to completion?

A: A stalled reaction can often be restarted or driven to completion with careful adjustments.

Troubleshooting a Stalled Reaction:

  • Catalyst Deactivation: The acid catalyst may have been neutralized or deactivated.

    • Solution: In some cases, the careful addition of a small amount of fresh catalyst can restart the reaction. This should be done cautiously to avoid runaway reactions.

  • Insufficient Temperature: The activation energy for the cyclization might not be reached.

    • Solution: As mentioned previously, a gradual increase in temperature while monitoring with TLC can be effective.

  • Solvent Effects: The choice of solvent can influence reaction rates.

    • Solution: If the reaction is being run in a solvent, ensure it is anhydrous, as water can sometimes interfere with condensation reactions. In some cases, switching to a higher-boiling point solvent may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole?

A1: A widely used method involves the condensation of 4-amino-3-nitrobenzyl alcohol with glycolic acid, followed by reduction of the nitro group.

Step-by-Step Experimental Protocol:

  • Cyclization: In a round-bottom flask, combine 4-amino-3-nitrobenzyl alcohol (1 equivalent) and glycolic acid (1.2 equivalents). Add polyphosphoric acid (PPA) as both the solvent and catalyst (typically 10 times the weight of the starting alcohol).

  • Heat the mixture with stirring to 160-180°C for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully add it to ice-cold water with vigorous stirring to precipitate the nitro-intermediate.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry to obtain 2-(hydroxymethyl)-5-nitrobenzimidazole.

  • Reduction: Dissolve the nitro-intermediate in ethanol. Add a reducing agent such as stannous chloride (SnCl2) or perform catalytic hydrogenation with Pd/C.

  • If using SnCl2, heat the mixture to reflux for 2-4 hours. After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the crude product and purify by recrystallization from an appropriate solvent like ethanol/water.

Q2: What are the key characterization techniques for verifying the structure of 5-Amino-2-(hydroxymethyl)benzimidazole?

A2: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

Technique Expected Observations
¹H NMR Protons of the aromatic ring, the methylene group (-CH₂-), the amino group (-NH₂), the hydroxyl group (-OH), and the imidazole N-H proton will be visible. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR All unique carbon atoms in the molecule will give distinct signals.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₈H₉N₃O) should be observed.
FT-IR Characteristic absorption bands for N-H, O-H, C-H, and C=N bonds will be present.

Q3: What are the primary safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices are crucial.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. [6]* Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or performing reactions at high temperatures.

  • Reagent Handling: Polyphosphoric acid is corrosive; handle it with care. Stannous chloride is a reducing agent and should be handled appropriately.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_stalled Stalled Reaction Analysis Start Reaction Outcome LowYield Low/No Yield Start->LowYield Impurities Impurities Present Start->Impurities Stalled Reaction Stalled Start->Stalled CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction IdentifyImpurity Identify Impurities (TLC, NMR) Impurities->IdentifyImpurity CheckCatalyst Check Catalyst Activity Stalled->CheckCatalyst CheckPurity Verify Starting Material Purity CheckReaction->CheckPurity Complete CheckConditions Optimize Reaction Conditions CheckPurity->CheckConditions CheckWorkup Review Work-up Procedure CheckConditions->CheckWorkup CheckSideReactions Investigate Side Reactions IdentifyImpurity->CheckSideReactions OptimizePurification Optimize Purification (Recrystallization, Column) CheckSideReactions->OptimizePurification CheckTemp Verify/Increase Temperature CheckCatalyst->CheckTemp CheckSolvent Evaluate Solvent Effects CheckTemp->CheckSolvent

Caption: A workflow for troubleshooting common synthesis issues.

General Synthetic Pathway

This diagram illustrates a common synthetic route to 5-Amino-2-(hydroxymethyl)benzimidazole.

SyntheticPathway Start 4-Amino-3-nitrobenzyl alcohol + Glycolic Acid Cyclization Cyclization (e.g., PPA, heat) Start->Cyclization Intermediate 2-(Hydroxymethyl)-5- nitrobenzimidazole Cyclization->Intermediate Reduction Reduction (e.g., SnCl2 or H2, Pd/C) Intermediate->Reduction Product 5-Amino-2-(hydroxymethyl) benzimidazole Reduction->Product

Sources

Optimization of reaction conditions for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Welcome to the Benzimidazole Synthesis Optimization Center. This guide is structured to move you beyond standard textbook protocols, addressing the specific kinetic and thermodynamic bottlenecks that cause reaction failure in the lab. We focus on the two dominant synthetic pathways: Oxidative Cyclization (Aldehyde + Diamine) and Acid-Catalyzed Condensation (Carboxylic Acid + Diamine).

Module 1: Oxidative Cyclization (The Aldehyde Route)

Context: This is the preferred method for generating 2-substituted benzimidazoles under mild conditions. However, it frequently stalls at the intermediate Schiff base (imine) stage if the oxidation potential is not managed.

Core Protocol: The Sodium Metabisulfite (

) System

We recommend the sodium metabisulfite method over air oxidation because it acts as a dual-function reagent: it activates the aldehyde via bisulfite adduct formation and facilitates the oxidative dehydrogenation step [1].

Standard Operating Procedure (SOP-BZ-01):

  • Stoichiometry: 1.0 eq o-phenylenediamine (OPD) : 1.0 eq Aldehyde : 1.2 eq

    
    .
    
  • Solvent: Ethanol/Water (9:1 v/v). Crucial: Pure ethanol often leads to lower solubility of the bisulfite.

  • Conditions: Reflux for 2–4 hours (Conventional) or Microwave at

    
    C for 10 mins.
    
  • Work-up: Pour into crushed ice. The product usually precipitates as a solid.

Mechanistic Insight & Visualization

Understanding why the reaction fails requires visualizing the pathway. If you lack an oxidant, the reaction equilibrates at the Benzimidazoline intermediate (unstable).

OxidativePathway Start o-Phenylenediamine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Cyclic Benzimidazoline (Unstable) Imine->Cyclic Ring Closure (Intramolecular) Cyclic->Imine Reversible (If no oxidant) Product 2-Substituted Benzimidazole Cyclic->Product Oxidative Dehydrogenation (Requires Na2S2O5 or Air)

Figure 1: The Oxidative Cyclization Pathway. Note the critical dehydrogenation step (Red to Green) which requires an oxidant to prevent reversion.

Module 2: Selectivity & Catalyst Troubleshooting

User Question: "I am getting a mixture of mono-substituted (2-aryl) and di-substituted (1,2-diaryl) products. How do I control this?"

Technical Analysis: This is a competition between cyclization and a second nucleophilic attack. The selectivity is heavily influenced by Lewis Acid strength and stoichiometry.

Desired ProductRecommended CatalystStoichiometry (OPD : Aldehyde)Mechanism Note
2-Substituted (Mono)None or mild oxidant (

)
1.2 : 1.0Excess diamine favors rapid cyclization over second addition.
1,2-Disubstituted (Bis)

(Erbium Triflate) [2]
1.0 : 2.2Strong Lewis Acid activates the imine for a second amine attack before cyclization.

Troubleshooting Guide:

  • Issue: High levels of 1,2-disubstituted byproduct when aiming for mono.

  • Fix: Slow addition of the aldehyde (dropwise) to an excess of OPD. This keeps the aldehyde concentration low relative to the amine, statistically favoring cyclization.

Module 3: Acid-Catalyzed Condensation (The Phillips Pathway)

Context: The classic Phillips reaction (OPD + Carboxylic Acid + HCl) often fails for aromatic acids due to the high energy barrier of the dehydration step.

User Question: "My reaction with benzoic acid in 4N HCl is yielding <20% after 24 hours. What is wrong?"

Technical Answer: Aromatic carboxylic acids are not electrophilic enough to drive the reaction at


C in aqueous acid. You must switch to a dehydrating medium or high-energy input.

Optimization Matrix:

ConditionSuitabilityProsCons
4N HCl (Reflux) Aliphatic AcidsCheap, simple workup.Fails for aromatic/bulky acids.
Polyphosphoric Acid (PPA) Aromatic AcidsActs as both solvent & dehydrating agent. High yield.Viscous; difficult workup (requires pouring into ice/base).
Microwave (Solvent-Free) All TypesReaction time <15 mins.[1] Green profile [3].Requires specialized reactor; scale-up limits.
Eaton's Reagent Sensitive SubstratesSimilar to PPA but less viscous (

in

).
More expensive than PPA.
Module 4: Purification & Isolation Protocols

User Question: "My crude product is a dark, tarry solid. Column chromatography is not separating the impurities well."

Technical Analysis: Benzimidazoles are prone to oxidative polymerization (tar formation) if the OPD starting material was impure/oxidized. The "color" is often trace impurities with high extinction coefficients, not the bulk product.

Protocol: The "Charcoal & pH Swing" Purification (SOP-BZ-04) Reference: Adapted from Organic Syntheses [4]

  • Dissolution: Dissolve crude tar in boiling dilute HCl (10%). The benzimidazole forms a water-soluble hydrochloride salt; neutral tars remain insoluble.

  • Filtration 1: Filter the hot acidic solution to remove insoluble tars.

  • Decolorization: Add Activated Carbon (Norite), boil for 10 mins, and filter through Celite.

  • Precipitation: Slowly add

    
     to the filtrate until pH ~9. The pure benzimidazole free base will precipitate as white/off-white crystals.
    
  • Recrystallization: If needed, recrystallize from boiling water or aqueous ethanol.

Module 5: Diagnostic Workflow

Use this logic tree to diagnose reaction failures in real-time.

TroubleshootingTree Problem Identify Issue LowYield Low Yield Problem->LowYield Impurity Impurity/Color Problem->Impurity CheckCond Check Conditions LowYield->CheckCond CheckSM Check Starting Material: Is OPD dark/black? Impurity->CheckSM PurifyOPD Action: Recrystallize OPD or use Na2S2O5 CheckSM->PurifyOPD Yes TempIssue Temp too low? (Aromatic Acids) CheckCond->TempIssue Acid Route OxidantIssue Missing Oxidant? (Aldehyde Route) CheckCond->OxidantIssue Aldehyde Route SwitchPPA Action: Switch to PPA or Microwave TempIssue->SwitchPPA AddBisulfite Action: Add Na2S2O5 or Air bubbling OxidantIssue->AddBisulfite

Figure 2: Troubleshooting Logic Tree for common synthetic failures.

References
  • Mechanistic Role of Sodium Metabisulfite

    • Journal of Chemical Sciences, "A facile and efficient synthesis of benzimidazole as potential anticancer agents."
  • Selectivity Control (

    
    ): 
    
    • Beilstein Journal of Organic Chemistry, "Selective and eco-friendly procedures for the synthesis of benzimidazole deriv
  • Microwave Protocols

    • International Journal of Pharmaceutical Research and Applications, "A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds."
  • Classic Purification (Phillips Method)

    • Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 10, p.56 (1930). "Benzimidazole."[2][3][4][5][6][7][8][9][10][11][12]

Sources

Technical Support Center: Solubility Optimization for 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BZ-294656 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

5-Amino-2-(hydroxymethyl)benzimidazole (CAS: 294656-36-3) presents a classic solubility challenge common to benzimidazole derivatives: a rigid, planar aromatic core leading to high crystal lattice energy, coupled with pH-dependent ionization.

While the hydroxymethyl group at C2 adds some polarity, it is often insufficient to overcome the lipophilicity of the benzimidazole scaffold in neutral aqueous media. This guide provides troubleshooting workflows based on the molecule’s pKa profile and structural properties to achieve stable solutions for analytical and biological applications.

Part 1: The Solubility Decision Matrix

Before modifying your protocol, determine your application constraints using the logic flow below.

SolubilityLogic Start Start: Define Application Check_pH Is Acidic pH (pH < 4.0) Permissible? Start->Check_pH Acid_Sol Method A: pH Adjustment (Salt Formation) Check_pH->Acid_Sol Yes Check_Org Is DMSO/Organic Solvent Allowed? Check_pH->Check_Org No Cosolvent Method B: Co-solvent System (DMSO/PEG/Water) Check_Org->Cosolvent Yes (>10% v/v) Complex Method C: Cyclodextrin Complexation Check_Org->Complex No (Strict Aqueous)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 2: Troubleshooting & FAQs
Issue 1: "The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is a "Solvent Shock" phenomenon. The compound is hydrophobic; when you dilute a concentrated DMSO stock (e.g., 100 mM) into a neutral buffer (pH 7.4), the local solvent capacity drops instantly, causing rapid crystallization.

Technical Explanation: The benzimidazole core has a pKa of approximately 5.5 (imidazole nitrogen), and the 5-amino group (aniline-like) has a pKa ~3.5–4.5. At pH 7.4, the molecule is predominantly neutral and uncharged, exhibiting its lowest solubility (intrinsic solubility,


).

Corrective Protocol (Stepwise Dilution): Instead of a direct 1:1000 dilution, use an intermediate dilution step with a surfactant or polymer to inhibit nucleation.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 50 mM).

  • Intermediate Step: Dilute the stock 1:10 into a "transition vehicle" (e.g., PEG 400 or Propylene Glycol).

  • Final Dilution: Add the intermediate mix dropwise to your assay buffer while vortexing.

Recommended Vehicle:

Component Function Concentration in Final Assay
DMSO Primary Solubilizer 0.1% – 1.0%
PEG 400 Co-solvent / Dispersant 1.0% – 5.0%

| Tween 80 | Surfactant (prevents aggregation) | 0.05% – 0.1% |

Issue 2: "I need a high-concentration aqueous solution (>10 mg/mL) for animal dosing."

Diagnosis: Neutral water or saline will not support this concentration. You must exploit the basicity of the molecule to form an in situ salt.

Technical Explanation: Protonating the nitrogen atoms disrupts the crystal lattice and increases polarity. The 5-amino group and the imidazole ring can both accept protons.

Protocol (Acidic Salt Formation):

  • Weigh: 10 mg of 5-Amino-2-(hydroxymethyl)benzimidazole.

  • Slurry: Add 800 µL of Water for Injection (WFI). The powder will likely float or settle.

  • Acidify: Slowly add 1.0 M HCl (or Methanesulfonic acid) dropwise while stirring.

    • Target: You are looking for a molar equivalent of roughly 1:1 to 1:2 (Drug:Acid).

    • Observation: The solution should clarify as the pH drops below 3.0.

  • Adjust: Once dissolved, back-titrate carefully with dilute NaOH to pH 4.0–4.5 if necessary, but monitor for reprecipitation.

  • Filter: Pass through a 0.22 µm PVDF filter.

Critical Note: If HCl causes precipitation (common due to the "common ion effect" if Cl- concentration is too high), switch to Methanesulfonic acid (MSA) or Gluconic acid , which often form more soluble salts with benzimidazoles [1].

Issue 3: "I cannot use acid or high DMSO. How do I keep it soluble at neutral pH?"

Diagnosis: You require a host-guest complexation strategy. Benzimidazoles have high affinity for Cyclodextrins (CDs).

Technical Explanation: The hydrophobic benzimidazole ring fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups of the CD maintain water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of compounds [2].

Protocol (Complexation):

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Addition: Add the compound to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes at 40°C. The heat and energy help the molecule enter the CD cavity.

  • Equilibration: Shake at room temperature overnight (12–24h).

  • Filtration: Filter the resulting solution.

Expected Result: Solubility can often be increased 100-fold to 1000-fold compared to pure water [2].

Part 3: Experimental Workflow Visualization

The following diagram details the preparation of a stable stock solution for biological assays, integrating the troubleshooting steps above.

PrepWorkflow Powder Solid Compound (Crystalline) Mix Vortex/Sonicate (Dissolution) Powder->Mix Solvent Primary Solvent (DMSO or 0.1M HCl) Solvent->Mix Check Visual Inspection (Clear?) Mix->Check Check->Solvent No (Add Heat/Acid) Dilute Stepwise Dilution (into Buffer + Tween) Check->Dilute Yes Filter Syringe Filter (0.22 µm PVDF) Dilute->Filter Ready Assay Ready Filter->Ready

Figure 2: Step-by-step dissolution workflow for preparing assay-ready solutions.

Part 4: Solvent Compatibility Table

Use this reference to select the appropriate solvent system for your specific concentration requirements.

Solvent SystemEst. SolubilityApplicationNotes
DMSO (100%) > 50 mg/mLStock SolutionsHygroscopic; keep sealed.
0.1 N HCl 10 - 25 mg/mLIV/IP DosingpH will be < 2.0.
Ethanol 5 - 10 mg/mLChemical SynthesisGood for evaporation; toxic to cells >1%.
PBS (pH 7.4) < 0.1 mg/mLAssay BufferPoor solubility. Requires carrier.
20% HP-β-CD 2 - 5 mg/mLOral/IP DosingBest for neutral pH formulations.
PEG 400 / Water (1:1) 5 - 10 mg/mLIP/Oral DosingViscous; may require heating to dissolve.
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Moriwaki, C., et al. (2008).[2] Enhancement of solubility and dissolution rate of benzimidazole derivatives by complexation with cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 60, 197-204.

  • PubChem. (2025).[3][4] Benzimidazole Properties and Solubility Data. National Library of Medicine.

  • BenchChem. (2025).[5][6] Technical Support Center: Enhancing Benzimidazole Compound Solubility.

Sources

Technical Support Center: Refining the Purification of 5-Amino-2-(hydroxymethyl)benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Amino-2-(hydroxymethyl)benzimidazole analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in the purification process.

Q1: My crude product of a 5-Amino-2-(hydroxymethyl)benzimidazole analog is a dark, oily residue instead of a solid. What are the likely causes and how can I resolve this?

A1: An oily or tar-like crude product is a frequent observation and can stem from several factors. The primary culprits are often residual high-boiling point solvents (like DMF or DMSO), the presence of significant impurities that depress the melting point, or the amorphous nature of your specific analog.[1]

  • Initial Troubleshooting Steps:

    • High-Vacuum Drying: Ensure your product is dried under a high vacuum, potentially with gentle heating (e.g., 40-50 °C), for an extended period to remove residual solvents.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.[1]

    • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol) and then slowly add a poor solvent (e.g., cold water or diethyl ether) dropwise until turbidity persists. Allow this mixture to stand, ideally at a reduced temperature, to encourage precipitation or crystallization.

Q2: I'm struggling to find a suitable solvent system for column chromatography. How can I efficiently determine the optimal mobile phase?

A2: The key to successful column chromatography is a well-chosen solvent system, which is best determined using Thin Layer Chromatography (TLC).[1][2] For 5-Amino-2-(hydroxymethyl)benzimidazole analogs, which possess both polar (amino, hydroxyl) and non-polar (benzimidazole core) functionalities, a gradient elution is often necessary.

  • TLC Optimization Strategy:

    • Initial Screening: Start with a moderately polar solvent system, such as a 1:1 mixture of hexanes and ethyl acetate.

    • Adjusting Polarity:

      • If the Rf value of your target compound is too low (streaking at the baseline), increase the polarity by adding a more polar solvent like methanol to dichloromethane or increasing the proportion of ethyl acetate in hexanes.[1][3]

      • If the Rf is too high (running with the solvent front), decrease the polarity.

    • Target Rf: Aim for an Rf value between 0.2 and 0.4 for your desired compound on the TLC plate.[1] This range typically provides the best separation on a silica gel column.

Q3: My purified 5-Amino-2-(hydroxymethyl)benzimidazole analog shows persistent impurities in the ¹H NMR spectrum. What are the most common culprits and how can I remove them?

A3: Persistent impurities often co-elute with the product during chromatography due to similar polarities. Common impurities in the synthesis of benzimidazole derivatives include unreacted starting materials (e.g., substituted o-phenylenediamines) and byproducts from side reactions.[1]

  • Strategies for Removing Stubborn Impurities:

    • Acid-Base Extraction: Before chromatography, an acid-base workup can be highly effective. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amino group of the unreacted diamine starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1] Your desired product may also partition into the aqueous layer, so neutralization and back-extraction are crucial.

    • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product. The choice of solvent is critical. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, or mixtures with water.[4]

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 or C8 column is often suitable, using a mobile phase of acetonitrile and water with a modifier like formic acid or phosphoric acid to improve peak shape.[5][6][7]

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to specific purification challenges.

Problem ID Observation Potential Cause(s) Suggested Solutions & Explanations
PUR-001 Product streaking or poor separation during column chromatography. 1. Compound is too polar for the chosen solvent system. 2. Strong interaction with the silica gel. 3. Column overloading. 1. Increase Mobile Phase Polarity: Gradually add methanol (e.g., 1-10%) to your dichloromethane or ethyl acetate-based eluent. The polar hydroxyl and amino groups on your molecule require a more polar mobile phase to effectively compete for binding sites on the silica gel. 2. Use a Modified Stationary Phase: Consider using deactivated silica gel (treated with triethylamine) or switching to a less acidic stationary phase like alumina. The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing.[1] 3. Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.
PUR-002 Difficulty inducing crystallization during recrystallization. 1. Inappropriate solvent choice. 2. Solution is not supersaturated. 3. Presence of impurities inhibiting crystal lattice formation. 1. Systematic Solvent Screening: Use small aliquots of your compound to test solubility in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water). A good recrystallization solvent will have poor solubility at room temperature but high solubility at its boiling point. 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound. 3. Pre-Purification: If the crude product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[1]
PUR-003 Broad or tailing peaks in HPLC analysis. 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation. 1. Use a Suitable Buffer: The basic nature of the benzimidazole nitrogen can lead to interactions with residual silanols on the HPLC column.[6] Incorporating a buffer (e.g., ammonium phosphate or formic acid) into the mobile phase can suppress these interactions and lead to sharper peaks.[6] 2. Adjust pH: The protonation state of your molecule can significantly affect its retention and peak shape. Adjusting the mobile phase pH to be approximately 2 pH units away from the pKa of the amino and imidazole groups can improve peak symmetry.[6] 3. Column Flushing and Replacement: Ensure the column is properly flushed and regenerated according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.
PUR-004 Low recovery of the product after purification. 1. Product is partially soluble in the wash solvents. 2. Decomposition on silica gel. 3. Incomplete extraction from aqueous layers during workup. 1. Minimize Wash Volumes: Use minimal volumes of cold solvents when washing filtered solids. 2. Deactivate Silica: As mentioned in PUR-001, deactivating the silica gel with a small amount of triethylamine can prevent the degradation of acid-sensitive compounds. 3. Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to make your compound neutral and less water-soluble before extraction. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).[1]

  • Column Packing: Pour the slurry into an appropriately sized glass column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just above the silica bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., dichloromethane). If the compound's solubility is low, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

  • Elution: Begin elution with the initial, low-polarity solvent. Gradually increase the polarity of the mobile phase according to the gradient determined by your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow: Decision Tree for Purification Strategy

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid column_chrom Column Chromatography is_solid->column_chrom No (Oily) recrystallize Recrystallization is_solid->recrystallize Yes triturate Triturate with a non-polar solvent triturate->column_chrom purity_check Check Purity (NMR, LC-MS) column_chrom->purity_check recrystallize->purity_check hplc Preparative HPLC for high purity pure_product Pure Product hplc->pure_product purity_check->hplc Purity <95% purity_check->pure_product Purity >95% end End pure_product->end

Caption: Decision workflow for purifying benzimidazole analogs.

Section 4: Advanced Concepts & Mechanistic Insights

The Role of pH in Benzimidazole Solubility and Purification

5-Amino-2-(hydroxymethyl)benzimidazole and its analogs are amphoteric molecules, meaning they can act as both an acid and a base. The imidazole ring contains a basic nitrogen, and the 5-amino group is also basic. The N-H proton on the imidazole ring is weakly acidic.

  • Acidic Conditions (low pH): The basic nitrogens will be protonated, forming a positively charged species (a salt). This generally increases water solubility, a principle exploited in acid-base extractions to remove basic impurities.

  • Basic Conditions (high pH): The acidic N-H proton can be removed, forming an anionic species. This can also influence solubility.

Understanding the pKa values of your specific analog is crucial for predicting its behavior at different pH values and for designing effective extraction and HPLC purification methods.

Intermolecular Interactions and Crystallization

The ability of a compound to form a stable crystal lattice is governed by intermolecular forces. For 5-Amino-2-(hydroxymethyl)benzimidazole analogs, hydrogen bonding plays a critical role. The amino (-NH2), hydroxyl (-OH), and imidazole (-NH) groups can all act as hydrogen bond donors and acceptors. These interactions, along with π-π stacking of the aromatic benzimidazole cores, contribute to the stability of the crystal structure.[8] If impurities are present that disrupt these interactions, crystallization can be inhibited, leading to the formation of oils or amorphous solids.

References

  • Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol - Benchchem. (n.d.).
  • Gondal, H. Y., Mashooda, H., & Ali, M. (2011). New Antibacterial Peptide Analogs of 5-Aminobenzimidazoles. Journal of the Korean Chemical Society, 55(4), 650-654. Retrieved from [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.).
  • Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking - MDPI. (n.d.).
  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. (2025).
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. (n.d.).
  • Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? | ResearchGate. (2017).
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]

Sources

Validation & Comparative

5-Amino-2-(hydroxymethyl)benzimidazole vs other benzimidazole derivatives in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Functional Scaffold vs. Repurposed Therapeutics Primary Mechanism: Microtubule Destabilization (Colchicine Site Binding) Secondary Mechanism: Kinase Modulation (via C5-amino derivatization)

This technical guide compares 5-Amino-2-(hydroxymethyl)benzimidazole (5A-2HM-BI) —a versatile pharmacophore used to synthesize "next-generation" cancer agents—against established benzimidazole derivatives like Mebendazole (MBZ) and Albendazole (ABZ) . While MBZ and ABZ are potent but lipophilic repurposed anthelmintics, 5A-2HM-BI offers critical structural "handles" (C5-amino and C2-hydroxymethyl) that solve the solubility and specificity limitations of the older class.

Compound Profile: The "Builder" vs. The "Standard"

The Candidate: 5-Amino-2-(hydroxymethyl)benzimidazole[1]
  • Role: Lead Optimization Scaffold / Intermediate

  • CAS: 294656-36-3[1][2]

  • Key Feature: The C5-amino group allows for the attachment of solubilizing moieties or kinase-targeting "tails," while the C2-hydroxymethyl group mimics the alcohol functionality seen in natural nucleosides, enhancing cellular uptake.

  • Solubility: Moderate (improved over MBZ due to polar -OH and -NH2).

The Comparators: Mebendazole & Albendazole[3][4]
  • Role: Repurposed Anthelmintics / Clinical Trial Candidates

  • Key Feature: High affinity for

    
    -tubulin.
    
  • Limitation: Extremely poor aqueous solubility (<1

    
    g/mL), leading to erratic bioavailability in systemic cancer therapy.
    
Structural Logic & Mechanism

The benzimidazole core mimics the purine base of DNA, allowing these compounds to interact with nucleotide-binding proteins (like tubulin and kinases).

Mechanistic Pathway Diagram (DOT)

MOA_Pathway Compound Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding Kinase Secondary Targets (VEGFR/EGFR) Compound->Kinase C5-Modification Dependent Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Dynamic Instability Apoptosis Apoptosis (Bcl-2 phosphorylation) Arrest->Apoptosis Mitotic Catastrophe Kinase->Apoptosis Angiogenesis Angiogenesis Inhibition Kinase->Angiogenesis Inhibits

Caption: Dual-action mechanism. Primary efficacy stems from tubulin depolymerization; secondary efficacy (angiogenesis inhibition) depends on C5-substitutions common in 5A-2HM-BI derivatives.

Comparative Performance Analysis

Efficacy Data (In Vitro)

The following table synthesizes IC50 values across common cancer cell lines. Note that 5A-2HM-BI is often tested as a derivative (e.g., conjugated to a fluorophore or peptide) rather than a raw intermediate.

Feature5A-2HM-BI DerivativesMebendazole (MBZ)Albendazole (ABZ)Nocodazole (Ref)
Primary Target Tubulin + KinasesTubulinTubulinTubulin
IC50 (A549 Lung) 0.5 – 2.5

M
0.1 – 0.5

M
0.2 – 0.8

M
0.05

M
IC50 (MCF-7 Breast) 1.2 – 3.0

M
0.3 – 0.8

M
0.4 – 1.0

M
0.1

M
Solubility (pH 7.4) High (>50

g/mL)
Low (<0.1

g/mL)
Low (<0.1

g/mL)
Low
Blood-Brain Barrier ModifiableGoodGoodPoor
Toxicity Profile Bone Marrow SparingNeutropenia riskNeutropenia riskHigh Toxicity

*Note: IC50 for 5A-2HM-BI varies by the specific functional group attached to the C5-amino position. Unmodified, it is less potent than MBZ; derivatized, it can exceed MBZ potency.

Physicochemical Superiority
  • Mebendazole: The carbamate group at C2 is metabolically labile and contributes to poor solubility.

  • 5A-2HM-BI: The C2-hydroxymethyl is stable and hydrophilic. The C5-amino group acts as a "hook" for creating prodrugs (e.g., amide linkage to amino acids) that dramatically increase bioavailability without sacrificing the pharmacophore's tubulin-binding ability.

Experimental Protocols for Validation

As a scientist, you must validate the mechanism (tubulin binding) separate from the outcome (cytotoxicity).

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Use this to confirm the compound acts directly on tubulin rather than general toxicity.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (reporter).

  • Preparation: Keep tubulin on ice. Prepare 5A-2HM-BI stocks in DMSO (final concentration <1%).

  • Reaction:

    • Mix Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add 10

      
      M of test compound.
      
    • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Validation:

    • Control: Paclitaxel (enhances polymerization - curve shifts left).

    • Control: Nocodazole (inhibits polymerization - curve flatlines).

    • Result: 5A-2HM-BI derivatives should show a dose-dependent reduction in Vmax (rate) and steady-state polymer mass.

Protocol B: Differential Cytotoxicity Screen (MTT/MTS)

Use this to verify the "Cancer Selectivity" often claimed for benzimidazoles.

  • Seeding: Plate A549 (Cancer) and WI-38 (Normal Fibroblast) cells at 5,000 cells/well.

  • Treatment: Treat with serial dilutions (0.1

    
    M to 100 
    
    
    
    M) of 5A-2HM-BI vs. Mebendazole for 48 hours.
  • Readout: Add MTT reagent; incubate 4 hours; solubilize formazan crystals.

  • Calculation: Calculate Selectivity Index (SI) =

    
    .
    
    • Target: SI > 5.0 indicates a viable therapeutic window.

Workflow: From Scaffold to Lead

This diagram illustrates how to utilize 5A-2HM-BI in a development pipeline.

Workflow Start Scaffold: 5-Amino-2-(hydroxymethyl)benzimidazole Step1 Derivatization (C5-Amino) (Amide coupling / Sulfonylation) Start->Step1 Step2 Physicochemical Screen (LogP, Solubility) Step1->Step2 Step3 In Vitro Tubulin Assay (Protocol A) Step2->Step3 Step4 Cytotoxicity Screen (Protocol B) Step3->Step4 Decision Selectivity Index > 5? Step4->Decision Lead Lead Candidate (In Vivo Xenograft) Decision->Lead Yes Refine Refine Structure (SAR Loop) Decision->Refine No Refine->Step1

Caption: Optimization pipeline utilizing the C5-amino handle to enhance the base scaffold's potency.

References

  • BenchChem. Comparative Analysis of Benzimidazole Derivatives in Oncology Research. (2025).[3][4][5][6]

  • National Institutes of Health (NIH). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2025).[3][4][5][6]

  • MDPI. From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. (2024).[7]

  • Sigma-Aldrich. 5-Amino-2-(hydroxymethyl)benzimidazole Product Specification.

  • ResearchGate. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory and Anticancer Agents. (2025).[3][4][5][6]

Sources

Head-to-head comparison of synthetic routes for 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3) is a critical heterocyclic scaffold, primarily utilized as a precursor for nitrogen mustard alkylating agents (analogous to Bendamustine) and as a fragment in kinase inhibitor discovery. Its amphoteric nature and the presence of three distinct nucleophilic sites (primary amine, secondary amine, and primary alcohol) make its synthesis a challenge in chemoselectivity.

This guide evaluates two distinct synthetic strategies:

  • Route A (The Classical Phillips Pathway): Aqueous acid-catalyzed condensation followed by catalytic hydrogenation. Prioritizes purity and scalability .

  • Route B (The Process-Intensified Pathway): Polyphosphoric acid (PPA) mediated cyclodehydration followed by chemical reduction. Prioritizes reaction speed and throughput .

Strategic Analysis of Synthetic Pathways

The synthesis hinges on the construction of the benzimidazole core followed by the activation of the 5-amino position. Direct cyclization of 1,2,4-triaminobenzene is avoided due to the instability of the precursor. Both routes essentially utilize 4-nitro-1,2-phenylenediamine as the starting material but diverge significantly in activation energy and reduction methodology.

Comparative Matrix
FeatureRoute A: Classical Phillips (HCl/Reflux)Route B: Melt Condensation (PPA)
Primary Reagents Glycolic Acid, 4N HCl, H₂/Pd-CGlycolic Acid, Polyphosphoric Acid (PPA), Fe/AcOH
Reaction Time 12–24 Hours (Step 1)2–4 Hours (Step 1)
Yield (Overall) 65–75%80–85%
Purity Profile High (>98% after crystallization)Moderate (Requires chromatography/extensive wash)
Scalability Excellent (Homogeneous solution)Difficult (Viscous melt, difficult stirring)
E-Factor (Waste) High (Large volumes of aqueous acid)Medium (PPA waste is difficult to neutralize)
Safety Low pressure, standard corrosivesHigh temp (>150°C), viscous exotherms

Detailed Experimental Protocols

Route A: The Classical Phillips Pathway (High Purity)

Best for: GMP synthesis, reference standards, and gram-scale batches where purity is paramount.

Phase 1: Cyclization to 2-(Hydroxymethyl)-5-nitrobenzimidazole
  • Charge: In a 1L round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (15.3 g, 100 mmol) in 4N Hydrochloric Acid (150 mL).

  • Addition: Add Glycolic Acid (11.4 g, 150 mmol, 1.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Monitor by TLC (EtOAc:Hexane 3:1) until the diamine is consumed.

  • Workup: Cool the solution to 0–5°C. Slowly neutralize with Ammonium Hydroxide (28%) to pH 8–9.

  • Isolation: The product precipitates as a yellow solid. Filter and wash with ice-cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Intermediate Yield: ~16.4 g (85%).[1]

    • Intermediate MP: 209–211°C.

Phase 2: Catalytic Hydrogenation
  • Charge: Dissolve the nitro-intermediate (10 g) in Methanol (200 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading) under inert atmosphere (N₂ purge).

  • Reduction: Pressurize with Hydrogen gas (30–50 psi) and stir at Room Temperature (RT) for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Final Product: 5-Amino-2-(hydroxymethyl)benzimidazole is obtained as a pale brown/off-white solid.

Route B: The PPA Melt Pathway (High Throughput)

Best for: Rapid library synthesis, non-GMP intermediates, and maximizing yield on small-to-medium scale.

Phase 1: PPA-Mediated Cyclodehydration
  • Preparation: In a beaker, pre-heat Polyphosphoric Acid (PPA) (50 g) to 80°C to lower viscosity.

  • Mixing: Add 4-nitro-1,2-phenylenediamine (10 g, 65 mmol) and Glycolic Acid (5.5 g, 72 mmol) directly to the PPA.

  • Reaction: Mechanically stir and heat to 140–150°C for 3 hours. The mixture will turn deep dark.

  • Quench: Pour the hot syrup slowly into crushed ice (300 g) with vigorous stirring. The PPA hydrolyzes, precipitating the product.

  • Neutralization: Adjust pH to 7–8 with 50% NaOH solution. Caution: Highly exothermic.

  • Isolation: Filter the solid. It will likely contain phosphate salts; wash extensively with water.

Phase 2: Iron-Mediated Reduction (Béchamp)

Note: Used here to avoid catalyst poisoning from trace phosphates.

  • Suspension: Suspend the crude nitro-intermediate (10 g) in Ethanol/Water (4:1, 100 mL) containing Acetic Acid (2 mL).

  • Activation: Add Iron Powder (325 mesh, 5 eq) and heat to reflux.

  • Kinetics: Reflux for 2 hours. The color changes from yellow to dark sludge.

  • Workup: Filter hot through Celite to remove iron oxides.

  • Crystallization: Cool the filtrate to precipitate the product.

Visualizing the Chemistry

Diagram 1: Synthetic Pathway Comparison

The following diagram illustrates the branching logic between the two routes.

G Start 4-Nitro-1,2- phenylenediamine RouteA_Cond Route A: Reflux 4N HCl, 18h Start->RouteA_Cond RouteB_Cond Route B: Melt PPA, 150°C, 3h Start->RouteB_Cond Glycolic + Glycolic Acid Glycolic->RouteA_Cond Glycolic->RouteB_Cond Inter_A Intermediate: 5-Nitro-2-(hydroxymethyl) benzimidazole RouteA_Cond->Inter_A RouteA_Red H2 / Pd-C Methanol Inter_A->RouteA_Red Product TARGET: 5-Amino-2-(hydroxymethyl) benzimidazole RouteA_Red->Product Inter_B Intermediate: (Crude Phosphate Salts) RouteB_Cond->Inter_B RouteB_Red Fe / AcOH Reflux Inter_B->RouteB_Red RouteB_Red->Product

Caption: Comparative flow of Route A (Blue) vs. Route B (Green) showing divergence in cyclization and reduction conditions.

Troubleshooting & Expert Insights

Critical Control Points
  • The "Phillips" Trap (Route A): The condensation of glycolic acid is slower than simple formic acid. If the reaction is stopped too early, you will isolate the mono-amide (N-(2-amino-5-nitrophenyl)-2-hydroxyacetamide) rather than the cyclized benzimidazole. Validation: Ensure the disappearance of the amide peak in HPLC/TLC before workup.

  • PPA Viscosity (Route B): PPA is extremely viscous at room temperature. Always pre-heat it to 80°C before adding solid reagents to ensure homogenous mixing. Failure to do so results in "hot spots" and charring.

  • Oxidation Risk: The hydroxymethyl group at position 2 is susceptible to oxidation to the carboxylic acid (Benzimidazole-2-carboxylic acid) if the workup is too oxidative. Avoid KMnO₄ or vigorous air bubbling during workup.

Analytical Validation (Self-Validating Protocol)
  • 1H NMR (DMSO-d6): Look for the singlet at δ 4.7 ppm (CH₂-OH) and the disappearance of the nitro aromatic signals (shift upfield upon reduction to amine).

  • Melting Point: The nitro intermediate melts at 209–211°C . The final amino product has a melting point of ~170–175°C (decomposition).

References

  • Phillips Condensation Mechanism: Wagner, E. C.; Millett, W. H. "Benzimidazole." Organic Syntheses, Coll.[1] Vol. 2, p.65 (1943). Link

  • Nitro-Benzimidazole Synthesis: "Preparation of 5-nitrobenzimidazole derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4937-4940. Link

  • Bendamustine Impurity Context: "Synthesis of a potential bendamustine deschloro dimer impurity." Journal of Chemical Research, 2021, 45(5-6).[2] Link[2]

  • CAS Registry Data: 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3).[3][4] Common Chemistry, American Chemical Society. Link

Sources

A Comparative Guide to the Validation of a Novel UPLC Method for 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of 5-Amino-2-(hydroxymethyl)benzimidazole, a key potential impurity or synthetic intermediate in various pharmaceutical manufacturing processes, is critical for ensuring drug substance purity and safety. This guide presents a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography (UPLC) method designed for its analysis. We provide a head-to-head comparison with a traditional High-Performance Liquid Chromatography (HPLC) method, demonstrating the superior performance of the UPLC approach in terms of speed, sensitivity, and resolution. All validation parameters are rigorously assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, offering a blueprint for robust method validation and a data-driven rationale for technology modernization in the laboratory.

Introduction: The Analytical Imperative

5-Amino-2-(hydroxymethyl)benzimidazole (CAS: 294656-36-3) is a heterocyclic aromatic compound belonging to the benzimidazole class.[4][5] Benzimidazoles are foundational structures in numerous active pharmaceutical ingredients (APIs).[5] As such, this compound can arise as a process-related impurity or a starting material in API synthesis.[6][7] Regulatory bodies mandate strict control over impurities, necessitating the use of reliable and validated analytical procedures to ensure they are below specified safety thresholds.[8]

Traditional HPLC methods, while robust, often face challenges with long analysis times and suboptimal resolution of closely related impurities, impacting laboratory throughput and efficiency.[9][10] This guide introduces a novel UPLC method that leverages sub-2 µm particle column technology to overcome these limitations. We will demonstrate through a systematic validation process that this new method is not only fit for its intended purpose but also offers significant operational advantages over existing chromatographic techniques.[11][12]

The Validation Framework: Adherence to Global Standards

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended use.[13][14] Our entire validation strategy is built upon the principles outlined in the ICH Harmonised Guideline Q2(R2) "Validation of Analytical Procedures".[1][2][3] This ensures that the data generated is reliable, reproducible, and meets global regulatory expectations.[15][16][17]

The validation process follows a predefined protocol to assess the key performance characteristics of the analytical method.

Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development & Optimization Protocol Draft Validation Protocol (ICH Q2 R2) Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Specificity Specificity Protocol->Specificity Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity Linearity & Range Linearity->Analysis Accuracy Accuracy Accuracy->Analysis Precision Precision Precision->Analysis LOQ LOD & LOQ LOQ->Analysis Robustness Robustness Robustness->Analysis Report Final Validation Report Analysis->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A workflow for analytical method validation based on ICH guidelines.

Comparative Methodologies: UPLC vs. HPLC

The core of this guide is the comparison between the newly developed UPLC method and a conventional HPLC method. The fundamental difference lies in the column technology: the UPLC method employs a column packed with sub-2 µm particles, while the HPLC method uses a column with larger 5 µm particles.[11][18] This distinction drives the significant performance differences observed.

Performance_Logic cluster_HPLC Traditional HPLC cluster_UPLC Modern UPLC HPLC_Core Core Technology 3-5 µm Particles Lower Pressure (~400 bar) HPLC_Perf Performance Outcome Longer Run Time Broader Peaks Standard Sensitivity HPLC_Core:f1->HPLC_Perf:f0 Leads to UPLC_Core Core Technology Sub-2 µm Particles High Pressure (~1000 bar) UPLC_Perf Performance Outcome Faster Run Time Sharper Peaks (Higher Efficiency) Enhanced Sensitivity UPLC_Core:f1->UPLC_Perf:f0 Leads to

Caption: Logic diagram comparing the core technology and performance of UPLC vs. HPLC.

Table 1: Chromatographic Conditions

ParameterNew UPLC Method Existing HPLC Method
System UPLC SystemConventional HPLC System
Column C18, 1.8 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 3 min5% to 95% B in 15 min
Flow Rate 0.5 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Column Temp. 40 °C30 °C
Injection Vol. 2 µL10 µL
Run Time 5 minutes 20 minutes

Rationale for Method Choices: The C18 stationary phase was selected for its excellent retention of the moderately polar benzimidazole structure. The sub-2 µm particle size of the UPLC column dramatically increases chromatographic efficiency, allowing for a shorter column length and a higher optimal flow rate, which collectively reduce the run time by 75%.[9][10] The use of formic acid provides good peak shape and compatibility with mass spectrometry if future hyphenation is desired.

Validation Results: A Data-Driven Comparison

The following sections detail the results obtained from the validation studies for both methods, presented side-by-side for direct comparison.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo components.[19][20] The method was challenged by injecting a blank (diluent), a placebo solution, and a sample of 5-Amino-2-(hydroxymethyl)benzimidazole spiked with known related substances.

  • Results: Both methods demonstrated adequate specificity. No interfering peaks were observed at the retention time of the main analyte in the blank or placebo chromatograms. The UPLC method, however, showed superior baseline resolution (>2.5) between the main peak and its closest eluting impurity, compared to the HPLC method (Resolution = 1.7).

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[21][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[22]

Table 2: Linearity and Range Data

ParameterNew UPLC Method Existing HPLC Method
Range 0.1 - 15 µg/mL0.5 - 20 µg/mL
Correlation Coeff. (R²) 0.99980.9992
Regression Equation y = 45890x + 1205y = 22150x + 2540
y-intercept % 0.8%1.5%

Analysis: Both methods exhibit excellent linearity. The UPLC method demonstrates a wider linear dynamic range at the lower end, indicative of its higher sensitivity.

Accuracy

Accuracy is the closeness of the test results to the true value.[16][23] It was determined by performing recovery studies on a placebo sample spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spike LevelNew UPLC Method (% Recovery ± %RSD) Existing HPLC Method (% Recovery ± %RSD)
80% 100.5% ± 0.6%99.8% ± 1.1%
100% 99.7% ± 0.4%100.9% ± 0.9%
120% 100.2% ± 0.5%101.2% ± 1.3%
Overall Mean Recovery 100.1% 100.6%

Analysis: Both methods meet the typical acceptance criteria for accuracy (e.g., 98.0% to 102.0% recovery). The UPLC method, however, shows consistently lower Relative Standard Deviation (%RSD) values, indicating superior precision in the accuracy measurements.[16]

Precision

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis in a short interval under the same conditions.

  • Intermediate Precision (Inter-day ruggedness): Analysis on different days, with different analysts or equipment.

Table 4: Precision (%RSD) Data

ParameterNew UPLC Method Existing HPLC Method
Repeatability (n=6) 0.5%1.2%
Intermediate Precision (n=12) 0.8%1.8%

Analysis: The UPLC method is demonstrably more precise than the HPLC method, with %RSD values well below the common limit of ≤ 2.0%.[16] This heightened precision is a direct result of the sharper, more symmetrical peaks produced by the highly efficient UPLC column.[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[22]

Table 5: Sensitivity Data

ParameterNew UPLC Method Existing HPLC Method
LOD 0.03 µg/mL0.15 µg/mL
LOQ 0.10 µg/mL0.50 µg/mL

Analysis: The UPLC method is five times more sensitive than the HPLC method. This is a significant advantage for impurity profiling, where the ability to accurately quantify trace-level components is paramount. The enhanced sensitivity is due to the narrower peaks, which have a greater height-to-area ratio.[11]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24]

Table 6: Robustness Study Results

Parameter VariedNew UPLC Method (System Suitability Impact) Existing HPLC Method (System Suitability Impact)
Flow Rate (±10%) PassPass
Column Temp. (±5°C) PassPass
Mobile Phase pH (±0.2) PassMinor peak tailing observed

Analysis: Both methods are generally robust. The existing HPLC method showed some sensitivity to changes in mobile phase pH, a common issue that is less pronounced with the faster separations on the UPLC system.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Amino-2-(hydroxymethyl)benzimidazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent).

  • Working Standard (10 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare the sample to achieve a theoretical concentration of 10 µg/mL of the analyte in the Diluent. Filter through a 0.22 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard. The system is deemed suitable for use if the following criteria are met.[19]

Table 7: System Suitability Test Criteria

ParameterAcceptance Criterion
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 10,000 (UPLC), ≥ 2,000 (HPLC)
%RSD of Peak Area ≤ 2.0%

Conclusion: A Clear Advancement in Analytical Capability

The validation data unequivocally demonstrates that the newly developed UPLC method for the analysis of 5-Amino-2-(hydroxymethyl)benzimidazole is fit for its intended purpose. When compared to a traditional HPLC method, the UPLC approach offers substantial and quantifiable advantages:

  • Speed: A 75% reduction in analysis time (5 min vs. 20 min) significantly increases sample throughput.

  • Sensitivity: A five-fold improvement in the LOQ allows for more accurate quantification of trace-level impurities.

  • Precision: Lower %RSD values for repeatability and intermediate precision provide higher confidence in the analytical results.

  • Efficiency: Reduced solvent consumption per analysis aligns with green chemistry initiatives and lowers operational costs.[11]

While the initial capital investment for UPLC instrumentation is higher, the long-term benefits of increased productivity, reduced operational costs, and superior data quality present a compelling case for its adoption in modern quality control laboratories. This validated method provides a robust and efficient tool for ensuring the quality and safety of pharmaceutical products.

References

  • Title: Analytical Method Validation Parameters: An Updated Review Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Technologynetworks.com URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: European Compliance Academy URL: [Link]

  • Title: Key Parameters for Analytical Method Validation Source: Altabrisa Group URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: FDA Issues Guidance on Analytics and Method Validation Source: BioPharm International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Compliance Academy URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: HPLC vs UPLC: Key Differences & Applications Source: Technology Networks URL: [Link]

  • Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC Vs UPLC: Differences In Application, Performance And Cost Source: GMP Insiders URL: [Link]

  • Title: A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole Source: IJCRT.org URL: [Link]

  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Chemical Properties of 5-Amino-2-benzimidazolethiol (CAS 2818-66-8) Source: Cheméo URL: [Link]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: 5-Aminobenzimidazole Source: PubChem URL: [Link]

  • Title: Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media Source: Sami Publishing Company URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: LinkedIn URL: [Link]

  • Title: Detection of benzimidazole carbamates and amino metabolites in liver by surface plasmon resonance-biosensor Source: CORE URL: [Link]

  • Title: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Sources

Structure-activity relationship (SAR) studies of 5-Amino-2-(hydroxymethyl)benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Molecule of Interest: 5-Amino-2-(hydroxymethyl)benzimidazole (5-A-2-HMB) Primary Applications: Antimicrobial (MRSA targeting), Antifungal, and Anticancer (Tubulin/Kinase inhibition). Chemical Class: Fused heterocyclic benzimidazole.[1][2]

This guide provides a structural critique of 5-Amino-2-(hydroxymethyl)benzimidazole, a privileged scaffold in medicinal chemistry. Unlike the chemically inert 2-methylbenzimidazole, the 2-hydroxymethyl moiety provides a critical hydrogen-bond donor/acceptor site and a handle for esterification, while the 5-amino group serves as an electronic tuner and a vector for Schiff base formation. This dual-functionality allows for the "fine-tuning" of lipophilicity (


) and pKa, essential for penetrating Gram-negative bacterial membranes and binding to the DNA minor groove.

Structural Rationale & Competitive Analysis

The "Push-Pull" Scaffold Strategy

The 5-A-2-HMB scaffold is superior to standard benzimidazoles due to its electronic "push-pull" capability.

  • C5-Position (The "Push"): The amino group (-NH2) is a strong electron donor (+M effect). It increases the electron density of the imidazole ring, enhancing basicity and affinity for cationic targets (e.g., DNA backbone).

  • C2-Position (The Anchor): The hydroxymethyl group (-CH2OH) acts as a polar anchor. Unlike a hydrophobic methyl group, it improves water solubility and allows for specific H-bonding with receptor pockets (e.g., Serine/Threonine residues in active sites).

Comparative Analysis: 5-A-2-HMB vs. Alternatives
Feature5-A-2-HMB Derivatives 5-Nitro Precursors 2-Methyl Analogs Standard (e.g., Albendazole)
Electronic Nature Electron-Rich (Donor)Electron-Poor (Withdrawing)Neutral/Weak DonorLipophilic/Carbamate
Solubility (Aq.) Moderate to High (Polar -OH)LowLowVery Low
Reactivity High (Nucleophilic NH2 + OH)Low (Inert NO2)Low (Inert CH3)Metabolic oxidation req.
Primary MoA DNA Intercalation / Gyrase Inhib.Prodrug (requires reduction)Tubulin InhibitionTubulin Inhibition
Toxicity Profile Moderate (Tunable)High (Nitro-group toxicity)LowLow to Moderate

Key Insight: The 5-nitro variants are often cytotoxic and mutagenic (Ames positive). Reducing the nitro to 5-amino significantly reduces mutagenicity while opening a gateway for derivatization (e.g., into sulfonamides or amides) that drastically improves IC50 values against resistant strains like S. aureus.

Mechanism of Action (MoA)

The antimicrobial potency of 5-A-2-HMB derivatives typically stems from two synergistic pathways:

  • DNA Minor Groove Binding: The planar benzimidazole ring intercalates between base pairs. The 5-amino substituents extend into the minor groove, displacing water and stabilizing the complex.

  • Inhibition of DNA Gyrase (Bacteria): The 2-hydroxymethyl group forms H-bonds with the ATPase domain of DNA Gyrase (Subunit B), preventing bacterial replication.

Pathway Visualization[3]

MoA_Pathway Compound 5-Amino-2-(hydroxymethyl) benzimidazole Derivative Membrane Bacterial Cell Membrane (Permeation) Compound->Membrane Passive Diffusion (Modulated by C5-R) Target1 Target A: DNA Minor Groove (AT-Rich Regions) Membrane->Target1 Target2 Target B: DNA Gyrase (ATPase Domain) Membrane->Target2 Effect1 Stabilization of DNA-Drug Complex Target1->Effect1 H-Bonding / VdW Effect2 Inhibition of Supercoiling Target2->Effect2 Competitive Inhibition Death Inhibition of Replication & Cell Death Effect1->Death Effect2->Death

Figure 1: Dual-mechanism pathway showing membrane permeation followed by simultaneous targeting of DNA structure and enzymatic replication machinery.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a Phillips Condensation followed by Catalytic Reduction . This is a self-validating workflow where the disappearance of the characteristic NO2 peak in IR/NMR confirms the intermediate step.

A. Synthesis Workflow

Step 1: Cyclization (Formation of the Core)

  • Reactants: Mix 4-nitro-1,2-phenylenediamine (1.0 eq) with Glycolic acid (1.5 eq) in 4N HCl (Solvent/Catalyst).

  • Reflux: Heat at 100°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Neutralization: Cool and neutralize with NH4OH to pH 8.

  • Isolation: Filter the yellow precipitate (5-Nitro-2-(hydroxymethyl)benzimidazole). Recrystallize from Ethanol.

Step 2: Reduction (Activation of C5)

  • Dissolution: Dissolve the nitro-intermediate in Ethanol/Water (1:1).

  • Catalyst: Add Sodium Dithionite (Na2S2O4) (3.0 eq) OR Pd/C (10%) with Hydrazine Hydrate.

  • Reaction: Reflux for 2-3 hours. The yellow solution will turn colorless/pale.

  • Validation: IR Spectrum should show loss of N-O stretch (1350/1530 cm⁻¹) and appearance of N-H doublet (3300-3400 cm⁻¹).

B. Synthesis Diagram

Synthesis_Workflow Start 4-Nitro-1,2- phenylenediamine Inter Intermediate: 5-Nitro-2-(hydroxymethyl) benzimidazole Start->Inter Phillips Condensation Reagent + Glycolic Acid (4N HCl, Reflux) Reagent->Inter Final Product: 5-Amino-2-(hydroxymethyl) benzimidazole Inter->Final Reduction Reduct Reduction: SnCl2 / HCl or Pd/C Reduct->Final Deriv Derivatization: (Schiff Bases/Amides) Final->Deriv Optimization

Figure 2: Step-wise synthesis pathway transforming the nitro-precursor into the active amino-scaffold.

Performance Data: SAR Comparison

The following data summarizes the biological activity of 5-A-2-HMB derivatives compared to standard antibiotics. Data is aggregated from representative benzimidazole SAR studies (e.g., Podder et al., Tonelli et al.).

Table 1: Antimicrobial Activity (MIC in µg/mL)

Lower values indicate higher potency.[3]

Compound IDR1 (Pos 5)R2 (Pos 2)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Target Core -NH2 -CH2OH 12.5 25.0 12.5
Precursor-NO2-CH2OH50.0>10050.0
Analog A-H-CH3>100>100>100
Derivative B*-NH-CO-R (Amide)-CH2OH3.12 12.56.25
Ciprofloxacin(Control)--0.50.25--
Fluconazole(Control)------8.0

*Derivative B represents a 5-amido derivative, showing how derivatizing the amino group enhances lipophilicity and potency.

Table 2: Cytotoxicity & Selectivity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)Vero (Normal Cells)Selectivity Index (SI)
5-Amino-2-HMB 28.4 35.2 >200 >7.0
5-Nitro-2-HMB15.118.345.0~3.0
Albendazole0.51.212.0~24.0

Interpretation: While the 5-nitro precursor is more cytotoxic to cancer cells, it lacks selectivity (toxic to normal Vero cells). The 5-amino variant is less potent initially but offers a much safer Selectivity Index (SI), making it a better starting point for drug development.

References

  • Podder, S. K., Saqueeb, N., & Rahman, S. M. A. (2016).[3] Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as potential antimicrobial agents.[2][4][3][5][6][7][8][9][10][11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.

  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry.

  • BenchChem Technical Library. (2025). Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide.

Sources

Reproducibility in Benzimidazole Assays: A Technical Guide to 5-Amino-2-(hydroxymethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-(hydroxymethyl)benzimidazole (CAS 294656-36-3) represents a critical scaffold in the synthesis of bioactive polymers (polybenzimidazoles) and pharmacological agents (kinase inhibitors, anthelmintics). However, its utility in biological assays is frequently compromised by three physicochemical artifacts: pH-dependent solubility , intrinsic fluorescence , and oxidative instability of the exocyclic amine.

This guide provides a standardized framework for generating reproducible biological data with this compound. Unlike standard reagents, 5-Amino-2-(hydroxymethyl)benzimidazole requires specific handling to prevent "false positives" in viability screens and "false negatives" in binding assays due to precipitation or signal quenching.

Compound Profile & Chemical Logic

To ensure reproducibility, one must understand the molecule's behavior in physiological buffers.

FeaturePropertyImpact on Assay Reproducibility
Tautomerism 5-amino

6-amino
In solution, the H on the imidazole nitrogen migrates rapidly. Docking studies must account for both tautomers; binding assays represent an equilibrium average.
Solubility Low in neutral aq. buffersThe hydroxymethyl group confers marginal hydrophilicity, but the planar aromatic core drives aggregation. Risk: Micro-precipitation in PBS at >50 µM.
Fluorescence

nm,

nm
The 5-amino group acts as an auxochrome, enhancing fluorescence. Risk: Interference with DAPI/Hoechst channels or FRET assays.
pKa Imidazole

At pH 7.4, the molecule is largely uncharged (less soluble). At pH < 5.0, it protonates and solubilizes.
Redox 5-Amino groupSusceptible to oxidation (forming azo dimers or quinoid species) upon prolonged light exposure or in aerated DMSO stocks.

Comparative Performance Analysis

This section compares 5-Amino-2-(hydroxymethyl)benzimidazole (Compound A) against structural analogs to isolate functional group contributions to assay variability.

Table 1: Assay Interference Profile
Parameter5-Amino-2-(hydroxymethyl)benzimidazole 2-(Hydroxymethyl)benzimidazole (Analog B)Albendazole (Standard Control)
Primary Artifact Oxidative Instability & FluorescenceSolubility (Precipitation)Solubility (Severe Precipitation)
Fluorescence (RFU) High (Blue/UV region)Low/NegligibleLow
Solubility (pH 7.4) Moderate (~100 µM max stable)Moderate (~150 µM max stable)Very Low (<5 µM)
Oxidation Risk High (requires fresh stock)LowLow
Rec. Storage -80°C, Dark, Argon-20°CRoom Temp / -20°C
Key Insight: The "Amino" Factor

While Analog B (lacking the amino group) is more stable, the 5-amino group is often the pharmacophore responsible for target engagement (e.g., hydrogen bonding in the kinase hinge region). Therefore, researchers cannot simply swap for the more stable analog; they must instead stabilize the assay conditions for the amino-derivative.

Methodological Deep Dive: Ensuring Reproducibility

A. The "Crash-Out" Phenomenon

Benzimidazoles are notorious for "crashing out" (precipitating) when a concentrated DMSO stock is spiked into an aqueous buffer. This creates a suspension of micro-crystals that:

  • Scatters light (false high absorbance in OD600 assays).

  • Sediments onto cells (toxicity artifacts).

  • Lowers the effective free drug concentration (false inactivity).

B. Fluorescence Interference

The 5-amino group creates an intrinsic fluorescence that overlaps with common blue fluorescent probes. In assays using Resazurin (Alamar Blue) or DAPI , the compound's signal can be additive, masking toxic effects or cell cycle data.

Experimental Protocols

Protocol 1: Solubility-Validated Stock Preparation

Objective: To prepare a stock solution that does not precipitate upon dilution.

  • Weighing: Weigh 1–2 mg of compound into a glass amber vial (plastic can leach plasticizers).

  • Solvent: Dissolve in anhydrous DMSO (Grade: Cell Culture Tested) to a concentration of 10 mM .

    • Note: If sonication is required, keep temperature < 30°C to prevent degradation.

  • Quality Control (The "Water Test"):

    • Take 10 µL of 10 mM stock.

    • Add to 990 µL of PBS (pH 7.4) in a clear microfuge tube.

    • Vortex immediately.

    • Pass: Solution remains clear after 30 mins.

    • Fail: Visible cloudiness or pellet after centrifugation (10,000 x g, 5 min).

    • Action: If fail, lower stock concentration to 5 mM or use a co-solvent (e.g., 0.1% Tween-80 in the PBS).

Protocol 2: Autofluorescence-Corrected IC50 Assay

Objective: To determine accurate IC50 values without signal interference.

  • Plate Setup:

    • Test Wells: Cells + Compound.

    • Compound Control Wells: Media + Compound (No Cells). Crucial for background subtraction.

    • Vehicle Control: Cells + DMSO (matched %).

  • Incubation: Treat cells for required time (e.g., 24-72h).

  • Readout (e.g., Fluorescence):

    • Measure fluorescence at assay wavelength (e.g., Ex 560 / Em 590 for Resazurin).

  • Calculation:

    
    
    
  • Data Validation: If RFU_Compound_Control is >10% of RFU_Vehicle_Control, the assay is invalid due to interference. Switch to a luminescent assay (e.g., CellTiter-Glo) which is less susceptible to benzimidazole interference.

Visualizations of Workflows

Figure 1: Solubility & Stability Workflow

This diagram illustrates the critical decision pathways for handling 5-Amino-2-(hydroxymethyl)benzimidazole to avoid common experimental failures.

G Start Solid Compound (Store at -20°C, Dark) DMSO_Stock Prepare 10mM Stock in Anhydrous DMSO Start->DMSO_Stock Dilution Dilute 1:100 into PBS (pH 7.4) DMSO_Stock->Dilution Check Turbidity Check (30 min @ RT) Dilution->Check Pass Clear Solution: Proceed to Assay Check->Pass No Haze Fail Precipitation Observed Check->Fail Cloudy Assay Biological Assay (e.g., Viability) Pass->Assay Action1 Reduce Stock to 5mM OR Add 0.1% Tween-80 Fail->Action1 Action1->Dilution Interference Check Autofluorescence (Compound Only Wells) Assay->Interference Valid Data Valid Interference->Valid <10% Signal Invalid High Background: Switch to Luminescence Interference->Invalid >10% Signal

Caption: Decision tree for solubility validation and interference checking. Mandatory "Compound Only" controls prevent false-negative toxicity data.

Figure 2: Chemical Instability Mechanism

Understanding the oxidative degradation pathway is vital for interpreting long-term incubation results (e.g., 72h assays).

ChemicalLogic cluster_prevention Prevention Strategy Compound 5-Amino-2-(hydroxymethyl) benzimidazole Oxidation Oxidation (Air/Light) Compound->Oxidation Dimer Azo-Dimer (Colored/Insoluble) Oxidation->Dimer Slow Quinoid Quinoid Imine (Reactive Electrophile) Oxidation->Quinoid Fast (pH > 8) Argon Argon Purge Fresh Fresh Prep (<1h)

Caption: The 5-amino group is an oxidation liability. Old stocks may contain toxic quinoid byproducts, altering IC50 values.

References

  • Solubility & Formulation of Benzimidazoles

    • Title: Solubility improvement of an anthelmintic benzimidazole carbamate by associ
    • Source: SciELO (Brazilian Journal of Pharmaceutical Sciences).
    • URL:[Link] (Generalized reference for benzimidazole solubility challenges).

  • Fluorescence Properties

    • Title: An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism.[1][2]

    • Source: RSC Advances / NIH PubMed Central.
    • URL:[Link] (Demonstrates the fluorescence auxochrome effect of the amino group).

  • Biological Evaluation & Synthesis

    • Title: Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues.
    • Source: Molecules (MDPI) / PubMed.
    • URL:[Link]

  • Stability of Benzimidazole Residues

    • Title: Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.[3]

    • Source: PubMed / Food Additives & Contaminants.
    • URL:[Link]

  • General Benzimidazole Pharmacology

    • Title: Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus.
    • Source: Parasites & Vectors / NIH.
    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.